Product packaging for 5-Phenyl-1,3,4-thiadiazol-2-amine(Cat. No.:CAS No. 2002-03-1)

5-Phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B177090
CAS No.: 2002-03-1
M. Wt: 177.23 g/mol
InChI Key: UHZHEOAEJRHUBW-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-1,3,4-thiadiazole on condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone affords Schiff′ s bases. Its molecular geometry and vibrational frequencies have been evaluated using the Hartree-Fock and density functional method (B3LYP). 2-Amino-5-phenyl-1,3,4-thiadiazole has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl. Corrosion inhibition has been examined using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3S B177090 5-Phenyl-1,3,4-thiadiazol-2-amine CAS No. 2002-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZHEOAEJRHUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277076
Record name 5-Phenyl-1,3,4-thiadiazol-2-amine
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Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-03-1
Record name 2002-03-1
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Record name 5-Phenyl-1,3,4-thiadiazol-2-amine
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Record name 5-phenyl-1,3,4-thiadiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1,3,4-thiadiazol-2-amine, a versatile heterocyclic compound, serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its significant antimicrobial and anticancer activities. The document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies to facilitate further investigation and application of this promising molecule.

Core Compound Identification

CAS Number: 2002-03-1

IUPAC Name: this compound

Synonyms: 2-Amino-5-phenyl-1,3,4-thiadiazole, 5-Phenyl-2-amino-1,3,4-thiadiazole

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing essential data for experimental design and compound handling.

Table 1: Physical Properties
PropertyValueReference(s)
Molecular FormulaC₈H₇N₃S[1]
Molecular Weight177.23 g/mol [1]
AppearanceWhite to yellow or orange powder/crystal
Melting Point223-227 °C
SolubilitySoluble in Dimethylformamide (DMF)
Table 2: Chemical and Spectroscopic Properties
PropertyValueReference(s)
Spectral Data
λmax267 nm (in H₂SO₄ aq.)
Infrared (IR) Spectroscopy (KBr, cm⁻¹)
N-H stretching3372[2]
C-H stretching (aromatic)3064[2]
C=N stretching (ring)1632[2]
C=C stretching (aromatic)1562-1448[2]
C-S-C stretching (thiadiazole)862[2]
¹H NMR Spectroscopy (DMSO-d₆, δ, ppm)
NH₂ and Ar-H7.37–7.51 (m, 5H)[3]
Ar-H7.77 (d, J = 7.9 Hz, 2H)[3]
¹³C NMR Spectroscopy (DMSO-d₆, δ, ppm)
C-5175.2[2]
C-2162.2[2]
Aromatic Carbons130.3, 129.2, 126.5[2]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the cyclization of benzoyl thiosemicarbazide.[2]

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol

  • Ammonium Hydroxide (NH₄OH) solution

  • Chloroform

  • Distilled water

  • Ice

Procedure:

Step 1: Synthesis of Benzoyl Thiosemicarbazide

  • Dissolve thiosemicarbazide (0.015 mol) and methyl benzoate (0.01 mol) in 50 mL of methanol by heating.

  • Reflux the reaction mixture for 8-10 hours.

  • Pour the resulting solution into an ice-water mixture.

  • Collect the solid precipitate by filtration, dry it, and recrystallize from rectified spirit.

Step 2: Cyclization to this compound

  • Add the synthesized benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking, keeping the temperature controlled in an ice bath.

  • Heat the mixture to 60-70°C for 5 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Pour the solution over crushed ice.

  • Precipitate the product by adding ammonium hydroxide solution.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any sulfate impurities.

  • Dry the product and recrystallize it from chloroform.

Characterization: The structure of the synthesized compound can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy, as detailed in Table 2. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.

Antimicrobial Activity Screening

The antimicrobial activity of this compound can be evaluated using the agar well diffusion method.[4]

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Nutrient Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes, cork borer, and other standard microbiology lab equipment

Procedure:

  • Prepare sterile Nutrient Agar and Sabouraud Dextrose Agar plates.

  • Inoculate the agar plates with the respective microbial cultures (18-hour old bacterial cultures and 72-hour old fungal cultures).

  • Create wells in the agar plates using a sterile cork borer.

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Add a defined volume of the compound solution into the wells.

  • Use DMSO as a negative control and the standard antibiotic/antifungal as a positive control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 25°C for 72 hours.

  • Measure the diameter of the zone of inhibition around each well.

  • Calculate the percentage of inhibition by comparing the zone of inhibition of the test compound with that of the standard drug.

Biological Activities and Signaling Pathways

This compound and its derivatives have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Derivatives of this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The presence of the 1,3,4-thiadiazole ring is crucial for this activity, and modifications on the phenyl ring and the amino group can modulate the potency and spectrum of activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival.[6][7]

One of the key mechanisms of action is the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade in many cancers.[8] Inhibition of the ERK1/2 pathway by a 2-amino-1,3,4-thiadiazole derivative has been shown to lead to cell cycle arrest at the G0/G1 phase and an increase in the expression of the cyclin-dependent kinase inhibitor p27/Kip1.[8]

Visualizations

Synthesis Workflow

G Synthesis Workflow of this compound cluster_0 Step 1: Benzoyl Thiosemicarbazide Synthesis cluster_1 Step 2: Cyclization A Thiosemicarbazide + Methyl Benzoate in Methanol B Reflux for 8-10 hours A->B C Pour into ice-water B->C D Filter and Recrystallize C->D E Benzoyl Thiosemicarbazide + Conc. H₂SO₄ D->E Intermediate F Heat at 60-70°C for 5 hours E->F G Pour over ice F->G H Precipitate with NH₄OH G->H I Filter, Wash, and Recrystallize H->I J This compound I->J Final Product

Caption: Synthesis workflow for this compound.

Antimicrobial Screening Workflow

G Workflow for Antimicrobial Screening A Prepare Agar Plates B Inoculate with Microbes A->B C Create Wells B->C D Add Test Compound, Positive Control, and Negative Control C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F G Analyze Results F->G

Caption: General workflow for antimicrobial screening via agar well diffusion.

ERK Signaling Pathway Inhibition

G ERK Signaling Pathway Inhibition by 2-Amino-1,3,4-Thiadiazole Derivative cluster_0 Upstream Signaling cluster_1 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., CREB) ERK->TranscriptionFactors p27 p27/Kip1 Expression ERK->p27 CellCycleProgression Cell Cycle Progression (G1 to S phase) TranscriptionFactors->CellCycleProgression CellCycleArrest G0/G1 Cell Cycle Arrest p27->CellCycleProgression Inhibition Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Thiadiazole->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry, possessing a versatile scaffold for the development of new therapeutic agents. Its demonstrated antimicrobial and anticancer activities, coupled with well-defined synthetic routes, make it an attractive starting point for further research and drug development endeavors. This technical guide provides a solid foundation of its properties, synthesis, and biological activities to aid researchers in unlocking the full potential of this valuable molecule.

References

An In-depth Technical Guide to 5-Phenyl-1,3,4-thiadiazol-2-amine: Physicochemical Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and logical workflows for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a solid, white to yellow crystalline powder.[1] Its core physicochemical characteristics are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₈H₇N₃S[2]
Molecular Weight 177.23 g/mol [2]
Melting Point 223-227 °C[2][3]
Boiling Point (Predicted) 359.0 ± 25.0 °C[3]
Density (Predicted) 1.333 ± 0.06 g/cm³[3]
Solubility Soluble in Dimethylformamide (DMF)[3]
UV max 267 nm (in aqueous H₂SO₄)[4]
Physical Form Solid[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological screening of this compound are crucial for reproducibility and further investigation. The following sections outline established protocols.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of a carboxylic acid and thiosemicarbazide.

General Procedure:

A mixture of a carboxylic acid (e.g., benzoic acid) and thiosemicarbazide is reacted in the presence of a dehydrating agent such as polyphosphate ester (PPE) or a strong acid like concentrated sulfuric acid.[5][6]

  • Method 1: Using Polyphosphate Ester (PPE) [6]

    • To a heated solution (60 °C) of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

    • Reflux the reaction mixture for 10 hours.

    • After reflux, add distilled water (15 mL) to the mixture.

    • Neutralize the residual PPE with sodium bicarbonate (NaHCO₃).

    • Filter the resulting precipitate and wash it with chloroform and hexane.

  • Method 2: Using Concentrated Sulfuric Acid [5]

    • Add 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulfuric acid (20 mL) with shaking.

    • Heat the mixture between 60-70°C for 5 hours.

    • Allow the reaction mixture to stand at room temperature overnight.

    • Pour the solution over crushed ice.

    • Precipitate the compound by adding ammonium hydroxide (NH₄OH) solution.

    • Wash the precipitate thoroughly with distilled water to remove any sulfate ions.

    • Dry the product and recrystallize it from a suitable solvent like chloroform.

Antimicrobial Activity Screening: Disc Diffusion Technique

The antimicrobial potential of this compound and its derivatives can be assessed using the disc diffusion method.[5]

Protocol:

  • Preparation of Test Compound Solution: Dissolve 10 mg of the synthesized compound in dimethyl sulfoxide (DMSO) to a final volume of 10 mL (1.0 mg/mL). Further dilute this stock solution with DMSO to achieve a working concentration of 100 µg/mL.

  • Preparation of Standard Drug Solutions: Prepare solutions of standard antibacterial (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs at a concentration of 20 µg/mL in DMSO.

  • Culture Media Preparation:

    • For Bacteria: Use Nutrient Agar medium (pH 7.4).

    • For Fungi: Use Sabouraud's Dextrose Agar medium (pH 5.7).

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with the test compound solution and the standard drug solutions. Place the discs on the inoculated agar plates.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. Compare the zone of inhibition of the test compound with that of the standard drug to determine its relative antimicrobial activity.

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A Carboxylic Acid (e.g., Benzoic Acid) C Dehydrating Agent (e.g., H₂SO₄ or PPE) A->C B Thiosemicarbazide B->C D Heating / Reflux C->D E Neutralization & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H This compound G->H

Caption: General synthesis workflow for this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Compound & Standard Drug Solutions C Apply Impregnated Discs to Agar Plates A->C B Prepare & Inoculate Culture Plates B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Compare with Standard E->F

Caption: Workflow for the disc diffusion antimicrobial screening assay.

Biological Activities and Potential Applications

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug development.

  • Antimicrobial Activity: The core structure and its derivatives have shown significant activity against various strains of bacteria and fungi.[5][7] The introduction of different substituents on the phenyl ring can modulate this activity.

  • Anticancer Activity: Several studies have reported the anticancer potential of 1,3,4-thiadiazole derivatives.[5][8] For instance, certain compounds have exhibited antiproliferative effects against cancer cell lines such as LoVo and MCF-7.[8]

  • Antioxidant Activity: Some derivatives have also been screened for their antioxidant properties using methods like the DPPH radical scavenging assay.[9]

  • Corrosion Inhibition: Interestingly, this compound has been reported to inhibit the corrosion of mild steel in acidic solutions.[4]

The diverse biological profile of this scaffold highlights its importance as a pharmacophore in the design of new therapeutic agents. Further research into structure-activity relationships and mechanisms of action is warranted to fully exploit its potential.

References

An In-depth Technical Guide on 5-Phenyl-1,3,4-thiadiazol-2-amine: Solubility, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organic solvent solubility, synthetic methodologies, and proposed mechanisms of action for the heterocyclic compound 5-Phenyl-1,3,4-thiadiazol-2-amine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Focus: Solubility in Organic Solvents

A thorough review of available literature indicates a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. However, qualitative solubility information has been reported and is summarized in the table below.

Qualitative Solubility Data
Organic SolventSolubilityReference
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[2][3]
EthanolSoluble[2][3]
MethanolSoluble[3]
AcetoneSoluble[2]

Note: The term "soluble" is as reported in the cited literature and lacks specific quantitative measurement. Azo dyes derived from this compound have also been reported to be soluble in acetone, ethanol, DMF, and DMSO.[2]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is well-documented and can be achieved through the cyclization of a benzoyl thiosemicarbazide precursor. The following is a generalized experimental protocol based on reported methods.[4]

Materials:

  • 4-substituted benzoyl thiosemicarbazide

  • Concentrated sulfuric acid

  • Ice

  • Ammonium hydroxide solution

  • Distilled water

  • Chloroform (for recrystallization)

Procedure:

  • Add the 4-substituted benzoyl thiosemicarbazide portion-wise to concentrated sulfuric acid with continuous shaking.

  • Heat the mixture to between 60-70°C for approximately 5 hours.

  • Allow the reaction mixture to cool to room temperature and let it stand overnight.

  • Pour the reaction mixture over crushed ice.

  • Precipitate the compound by adding ammonium hydroxide solution.

  • Wash the resulting precipitate thoroughly with distilled water to remove any sulfate impurities.

  • Dry the product and recrystallize from a suitable solvent, such as chloroform, to obtain the purified this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Benzoyl Thiosemicarbazide step1 Add Thiosemicarbazide to Acid start1->step1 start2 Conc. Sulfuric Acid start2->step1 step2 Heat (60-70°C, 5h) step1->step2 step3 Cool to Room Temp. step2->step3 step4 Pour onto Ice step3->step4 step5 Precipitate with NH4OH step4->step5 step6 Wash with Water step5->step6 step7 Dry step6->step7 step8 Recrystallize (Chloroform) step7->step8 product This compound step8->product

Caption: General workflow for the synthesis of this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a general protocol for determining the thermodynamic solubility of a compound, which can be adapted for this compound. This method relies on achieving equilibrium between the dissolved and undissolved solute.

Materials:

  • This compound

  • Selected organic solvent

  • Beaker or vial

  • Stirring apparatus (e.g., magnetic stirrer)

  • Analytical method for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen organic solvent in a beaker or vial.

  • Stir the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the stirring period, allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation may be necessary.

  • Determine the concentration of the dissolved compound in the sample using a pre-validated analytical method.

  • The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated potential as anticancer agents. Studies on related compounds suggest that they may induce apoptosis, the process of programmed cell death, in cancer cells. One proposed mechanism involves the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.

Some derivatives have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-9, an initiator caspase in the intrinsic pathway, has been observed.[5] Furthermore, other studies have suggested that certain 1,3,4-thiadiazole derivatives may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6]

G compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Upregulation caspase9 Caspase-9 Activation bcl2->caspase9 Inhibition bax->caspase9 apoptosis Apoptosis caspase9->apoptosis

Caption: Proposed intrinsic apoptotic pathway initiated by this compound derivatives.

References

Commercial Suppliers and Technical Guide for 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Phenyl-1,3,4-thiadiazol-2-amine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, lists major commercial suppliers, and details experimental protocols for its use and derivatization.

Core Compound Properties

This compound is a stable and reactive intermediate widely utilized as a building block for the synthesis of biologically active molecules.[1] Its unique thiadiazole structure is a key pharmacophore, and the 2-amino group serves as a reactive site for further chemical modifications, enabling the creation of extensive compound libraries.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2002-03-1[1][2][3]
Molecular Formula C₈H₇N₃S[1][4]
Molecular Weight 177.23 g/mol [1][2][4]
Appearance White to yellow or orange powder/crystal[1][3][4][5]
Melting Point 220-228 °C[1][6][7]
Purity ≥96% (HPLC) to >98.0% (T)(HPLC)[1][4][5]
Solubility Soluble in DMSO and Methanol[2]
Storage Conditions 0-8°C[1]

Commercial Suppliers

A variety of chemical suppliers offer this compound in various purities and quantities. Researchers can inquire with these suppliers for quotations and lead times.

Table 2: Prominent Commercial Suppliers of this compound

SupplierPurity OfferedNotes
Chem-Impex ≥ 96% (HPLC)Offers the compound for research in pharmaceutical and agricultural development.[1]
TCI Chemicals >98.0%(T)(HPLC)Provides detailed chemical properties and lists the compound under building blocks.[3][4][5]
MOLBASE 90% - 98%A platform listing multiple suppliers primarily from China.[8]
Benchchem Research GradeNotes that the compound is for research use only.[2]
Guidechem 97%Lists suppliers, including Nanjing Norris-Pharm Technology Co., Ltd.[6]
Sigma-Aldrich 96%A well-known supplier of research chemicals.[9]
Thermo Scientific Chemicals 97%Part of Thermo Fisher Scientific, offering a wide range of lab supplies.[10]

Key Experimental Protocols

The following sections detail methodologies for the synthesis of this compound derivatives and their subsequent evaluation for biological activity.

Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

This protocol describes a general method for synthesizing derivatives of the core compound.

Experimental Procedure:

  • A mixture of the desired aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) is stirred for 20 minutes at room temperature.

  • Thiosemicarbazide (3.00 mmol) is then added to the mixture.

  • The resulting mixture is heated to 80–90 °C for one hour with continuous stirring.

  • After heating, the reaction mixture is cooled in an ice bath.

  • 40 mL of water is carefully added, and the resulting suspension is refluxed for 4 hours.

  • The mixture is cooled again, and the pH is adjusted to 8 using a 50% sodium hydroxide solution while stirring.

  • The resulting precipitate (the 5-aryl-1,3,4-thiadiazole-2-amine derivative) is collected by filtration, washed with water, and can be further purified by recrystallization.[1]

Synthesis_Workflow A Aromatic Carboxylic Acid + POCl3 B Add Thiosemicarbazide A->B C Heat (80-90°C, 1h) B->C D Cool & Add Water C->D E Reflux (4h) D->E F Cool & Basify (pH 8) E->F G Filter & Purify F->G

Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives.
In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)

This protocol is used to screen synthesized compounds for their antibacterial and antifungal properties.

Experimental Procedure:

  • Media Preparation: Prepare Nutrient Agar for bacteria and Sabouraud's Dextrose Agar for fungi.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plates.

  • Disc Preparation: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic/antifungal disc (e.g., Ciprofloxacin, Fluconazole) is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3][8]

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare Agar Plates B Inoculate with Microorganism A->B D Place Discs on Agar B->D C Prepare Compound-impregnated Discs C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F G Compare with Controls F->G

Workflow for In Vitro Antimicrobial Disc Diffusion Assay.
In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Experimental Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 hours). Control wells receive medium with DMSO only.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[8][11]

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2]

Anticancer Mechanism

Several studies have shown that 1,3,4-thiadiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, some derivatives have been found to arrest the cell cycle at the G2/M phase.[11] While the precise molecular targets for many derivatives are still under investigation, some have been shown to inhibit protein kinases, such as Abl kinase.[4] The general mechanism often involves the activation of caspase pathways, which are central to the execution of apoptosis.

Apoptosis_Signaling_Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Cell Cancer Cell Thiadiazole->Cell Kinase Protein Kinase (e.g., Abl) Cell->Kinase Inhibition Caspase_Pathway Caspase Activation Cell->Caspase_Pathway Induction Kinase->Caspase_Pathway Apoptosis Apoptosis Caspase_Pathway->Apoptosis

Generalized Anticancer Signaling Pathway.
Corrosion Inhibition

This compound and its derivatives have also been investigated as corrosion inhibitors for mild steel in acidic media.[12] The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. This forms a protective layer that isolates the metal from the corrosive environment. The adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms in the thiadiazole ring and the metal surface). The effectiveness of the inhibition is dependent on the concentration of the inhibitor and the nature of the substituents on the phenyl ring.

Corrosion_Inhibition_Logic Inhibitor This compound Adsorption Adsorption on Surface Inhibitor->Adsorption Metal Metal Surface (e.g., Mild Steel) Metal->Adsorption Protective_Layer Formation of a Protective Layer Adsorption->Protective_Layer Corrosion_Prevention Corrosion Prevention Protective_Layer->Corrosion_Prevention

Logical Flow of Corrosion Inhibition.

This technical guide provides a foundational understanding of this compound for research and development purposes. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.

References

Purity Standards for Research-Grade 5-Phenyl-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for research-grade 5-Phenyl-1,3,4-thiadiazol-2-amine. The information presented herein is essential for ensuring the quality, reproducibility, and reliability of experimental results in research and development settings.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. For research applications, the purity and characterization of this compound are of paramount importance to ensure that observed biological effects are attributable to the compound itself and not to impurities. Research-grade chemicals are typically expected to have a purity of greater than 98%.

Physicochemical Properties and Identification

A comprehensive identification of this compound is the first step in quality assessment. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₈H₇N₃S
Molecular Weight 177.23 g/mol
CAS Number 2002-03-1
Appearance White to off-white crystalline powder
Melting Point 223-227 °C
Solubility Soluble in DMSO and DMF

Purity Specifications and Impurity Profile

For research-grade this compound, a high level of purity is required. The following table outlines the typical specifications for this compound.

TestAcceptance Criteria
Purity (by HPLC) ≥ 98.0%
Identity (by ¹H-NMR) Conforms to structure
Identity (by Mass Spec) Conforms to molecular weight
Identity (by IR) Conforms to reference spectrum
Water Content (by Karl Fischer) ≤ 0.5%
Residual Solvents To be reported
Individual Impurity ≤ 0.1%
Total Impurities ≤ 2.0%
Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential process-related impurities. A common synthesis method involves the cyclization of benzoyl-thiosemicarbazide. A potential impurity arising from this synthesis is 2-(3-phenylpropanoyl) hydrazine-1-carbothioamide, which is an intermediate that may not have fully cyclized.

Analytical Methods and Experimental Protocols

Accurate determination of purity and identity requires the use of validated analytical methods. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Methodology:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H-NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8Doublet2HAromatic protons ortho to the thiadiazole ring
~7.5Multiplet3HAromatic protons meta and para to the thiadiazole ring
~7.4Broad Singlet2HAmine (-NH₂) protons

Expected ¹³C-NMR Spectral Data:

Chemical Shift (ppm)Assignment
~168C=N of the thiadiazole ring
~155C-S of the thiadiazole ring
~131Quaternary carbon of the phenyl ring
~129Aromatic CH carbons
~126Aromatic CH carbons
Mass Spectrometry (MS) for Molecular Weight Verification

Methodology:

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.

Expected Result:

The mass spectrum should show a prominent peak at an m/z corresponding to the protonated molecule [M+H]⁺, which is approximately 178.04.

Infrared (IR) Spectroscopy for Functional Group Identification

Methodology:

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy using a KBr pellet.

  • Analysis: The IR spectrum is recorded and compared to a reference spectrum.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
3300-3100N-H stretching of the amine group
~3050Aromatic C-H stretching
~1620C=N stretching of the thiadiazole ring
~1550N-H bending of the amine group
~1480Aromatic C=C stretching

Biological Activity and Signaling Pathways

This compound and its derivatives are known to exhibit a range of biological activities. A notable mechanism of action for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of carbonic anhydrase and inosine monophosphate dehydrogenase (IMPDH).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of this enzyme has therapeutic applications in various conditions, including glaucoma and epilepsy.

CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA Substrate H2CO3 Carbonic Acid (H2CO3) HCO3 Bicarbonate + H+ (HCO3- + H+) H2CO3->HCO3 CA->H2CO3 Catalysis Inhibitor 5-Phenyl-1,3,4- thiadiazol-2-amine (Derivative) Inhibitor->CA Inhibition

Carbonic Anhydrase Inhibition Pathway.
IMP Dehydrogenase Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine nucleotides. As these nucleotides are essential for DNA and RNA synthesis, inhibiting IMPDH can be an effective strategy for anticancer and antiviral therapies.

IMP Inosine Monophosphate (IMP) IMPDH IMP Dehydrogenase IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA IMPDH->XMP Catalysis Inhibitor 5-Phenyl-1,3,4- thiadiazol-2-amine (Derivative) Inhibitor->IMPDH Inhibition

IMP Dehydrogenase Inhibition Pathway.

Conclusion

The quality and purity of this compound are critical for its effective use in research and drug development. This guide has outlined the key purity standards, analytical methodologies, and potential biological activities of this compound. Adherence to these standards and the use of appropriate analytical techniques will ensure the integrity and reproducibility of scientific investigations involving this important heterocyclic scaffold. Researchers should always request a Certificate of Analysis from their supplier to verify that the material meets the required purity specifications.

spectral data for 5-Phenyl-1,3,4-thiadiazol-2-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Data of 5-Phenyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound this compound, a molecule of significant interest in medicinal chemistry. The following sections detail its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure

IUPAC Name: this compound[1] Chemical Formula: C₈H₇N₃S[2] Molecular Weight: 177.23 g/mol [1][2] SMILES: C1=CC=C(C=C1)C2=NN=C(S2)N[1]

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.25-7.46m8HAromatic protons
7.80br. s2HNH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ ppm)Assignment
112-130Aromatic Carbons
157.67C (Thiadiazole ring)
170.46C (Thiadiazole ring)

Solvent: DMSO-d₆[3]

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3286, 3163N-H stretch (amine)
3070C-H stretch (aromatic)
1604C=N stretch (thiadiazole ring)
1257C-S stretch

Sample Preparation: KBr pellet[4]

Table 4: Mass Spectrometry Data
m/zInterpretation
177[M]⁺ (Molecular ion)
104Fragment ion

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[3][5]

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set from 0 to 15 ppm.

    • For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.

    • Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.[5]

  • Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption peaks in the spectrum are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method used for this type of molecule, where the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different m/z values.

Workflow and Data Relationship Diagram

The following diagram illustrates the general workflow for the spectral analysis of this compound, from synthesis to structural elucidation.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structural Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis and spectral characterization of this compound.

References

A Technical Guide to the Historical Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical and prevalent synthetic methodologies for obtaining 5-Phenyl-1,3,4-thiadiazol-2-amine, a crucial scaffold in medicinal chemistry. The following sections detail various synthetic routes, providing comparative data, explicit experimental protocols, and visual representations of the reaction pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly involves the cyclization of a thiosemicarbazide precursor. The variations in these methods lie in the choice of starting materials, the cyclizing agent, and the reaction conditions. The most common approaches historically have utilized benzoic acid or its derivatives in conjunction with thiosemicarbazide.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route often depends on factors such as yield, reaction time, cost, and the toxicity of reagents. The table below summarizes quantitative data from several established methods for the synthesis of this compound and its derivatives.

MethodStarting MaterialsCyclizing Agent/CatalystSolvent/ConditionsYield (%)Melting Point (°C)Reference
Phosphorus Oxychloride Benzoic acid, ThiosemicarbazidePOCl₃Stirred at room temp, then heated to 80-90 °C for 1h91227-228[1]
Polyphosphate Ester (PPE) Benzoic acid, ThiosemicarbazidePolyphosphate ester (PPE)Chloroform, Reflux for 10h64.4-[2]
Concentrated Sulfuric Acid 4-substituted benzoyl thiosemicarbazidesConc. H₂SO₄Heated at 60-70°C for 5h63.6 - 78.2214-284[3]
Solid-State with Phosphorus Pentachloride Carboxylic acid, ThiosemicarbazidePCl₅Solid-phase grinding at room temperature>91-[4]
Benzoyl Chloride & Thiosemicarbazide Benzoyl chloride, Thiosemicarbazide-Cautiously heated-225[5]

Detailed Experimental Protocols

For reproducibility and adaptation in a laboratory setting, detailed experimental procedures for key synthetic methods are provided below.

Method 1: Synthesis using Phosphorus Oxychloride

This method is a widely cited and effective one-pot synthesis.

Experimental Protocol:

  • A mixture of benzoic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature.[1]

  • Thiosemicarbazide (3.00 mmol) is then added to the mixture.[1]

  • The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.[1]

  • After heating, the reaction mixture is cooled in an ice bath.[1]

  • 40 mL of water is carefully added, and the resulting suspension is refluxed for 4 hours.[1]

  • The mixture is cooled, and the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.[1]

  • The resulting precipitate is collected by filtration, washed, and can be recrystallized to yield this compound.[1]

Method 2: Synthesis using Polyphosphate Ester (PPE)

This approach presents a less hazardous alternative to reagents like POCl₃.[2]

Experimental Protocol:

  • To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[2]

  • The reaction mixture is refluxed for 10 hours.[2]

  • Following reflux, 15 mL of distilled water is added to the mixture.[2]

  • The residual PPE is neutralized with NaHCO₃.[2]

  • The formed precipitate of this compound is filtered off and washed with chloroform and hexane.[2]

Method 3: Cyclization of Benzoyl Thiosemicarbazide with Sulfuric Acid

This two-step method involves the initial formation of benzoyl thiosemicarbazide, followed by acid-catalyzed cyclization.

Experimental Protocol:

  • Step 1: Synthesis of Benzoyl Thiosemicarbazide

    • Thiosemicarbazide (0.015 mol) and a benzoic acid ester (0.01 mol) are dissolved in 50 mL of methanol by heating.[3]

    • The reaction mixture is then refluxed for 8-10 hours.[3]

    • An ice-water mixture is added to the resulting solution to precipitate the solid.[3]

    • The separated solid is dried and recrystallized from rectified spirit.[3]

  • Step 2: Dehydrocyclization

    • The synthesized benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with shaking.[3]

    • The mixture is heated to between 60-70°C for 5 hours.[3]

    • The reaction mixture is left to stand at room temperature overnight.[3]

    • This solution is then poured over crushed ice.[3]

    • The product is precipitated by the addition of NH₄OH solution.[3]

    • The obtained precipitate is thoroughly washed with distilled water to remove any sulfates and then dried. The product can be recrystallized from chloroform.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

G cluster_0 Method 1: Phosphorus Oxychloride Route start1 Benzoic Acid + Thiosemicarbazide step1_1 Mix with POCl3, stir at RT start1->step1_1 step1_2 Heat at 80-90°C for 1h step1_1->step1_2 step1_3 Cool, add H2O, reflux for 4h step1_2->step1_3 step1_4 Basify to pH 8 with NaOH step1_3->step1_4 end1 This compound step1_4->end1 G cluster_1 Method 2: Polyphosphate Ester (PPE) Route start2 Benzoic Acid + Thiosemicarbazide step2_1 Add to hot PPE in Chloroform start2->step2_1 step2_2 Reflux for 10h step2_1->step2_2 step2_3 Add H2O and neutralize with NaHCO3 step2_2->step2_3 step2_4 Filter and wash precipitate step2_3->step2_4 end2 This compound step2_4->end2 G cluster_2 Method 3: Sulfuric Acid Route start3 Benzoic Acid Ester + Thiosemicarbazide step3_1 Reflux in Methanol for 8-10h start3->step3_1 intermediate Benzoyl Thiosemicarbazide step3_1->intermediate step3_2 Add to conc. H2SO4, heat at 60-70°C for 5h intermediate->step3_2 step3_3 Pour on ice, precipitate with NH4OH step3_2->step3_3 end3 This compound step3_3->end3

References

A Technical Guide to the Biological Activities of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives, particularly those with a 5-phenyl-2-amino substitution, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory potential of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives. It includes a comprehensive summary of quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in pharmaceutical sciences. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules. Among these, the 1,3,4-thiadiazole core has garnered significant attention due to its versatile pharmacological properties. The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact with various biological targets, leading to a wide spectrum of activities.[1] This guide focuses specifically on derivatives of this compound, a class of compounds that has shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Derivatives of this compound have exhibited potent cytotoxic effects against a range of cancer cell lines. The introduction of various substituents on the phenyl ring and the 2-amino group has allowed for the modulation of their anticancer activity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast)7.56[2]
5-(4-chlorophenyl)-N-(pyrimidin-2-yl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast)2.34[2]
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamideHepG2 (Liver)3.13[2]
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amineA-549 (Lung)8.03[3]
5-(thiophen-2-yl)-N'-(4-nitrobenzylidene)-1,3,4-thiadiazole-2-carbohydrazideHepG-2 (Liver)4.37[3]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[4]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Determine the IC50 value by plotting the percentage of cell viability against the concentration of the test compound.

Anticancer Mechanism of Action

The anticancer activity of this compound derivatives is believed to be multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins.[7] Additionally, inhibition of protein kinases, which are crucial for cell signaling pathways involved in cell proliferation and survival, has been proposed as a potential mechanism.[8]

anticancer_pathway Thiadiazole 5-Phenyl-1,3,4-thiadiazole-2-amine Derivative Kinase Protein Kinase (e.g., EGFR) Thiadiazole->Kinase Inhibition Bax_Bcl2 ↑ Bax/Bcl-2 ratio Thiadiazole->Bax_Bcl2 Caspases ↑ Caspase activity Thiadiazole->Caspases Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Bax_Bcl2->Apoptosis Induces Caspases->Apoptosis Induces

Proposed Anticancer Mechanisms.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a variety of pathogenic bacteria and fungi. The nature and position of substituents on the phenyl ring have been shown to influence the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus20A. niger-[9]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineB. subtilis28C. albicans-[9]
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine--A. niger32[9]
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine--C. albicans42[9]
A3 (a derivative)E. coli-A. niger-[10]
B2 (a derivative)P. aeruginosa-A. niger-[10]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[2][11]

Materials:

  • Bacterial or fungal strains of interest

  • Nutrient agar or Sabouraud dextrose agar

  • Sterile Petri dishes

  • This compound derivatives (test compounds)

  • Standard antibiotic/antifungal drugs (positive control)

  • Solvent for dissolving compounds (e.g., DMSO, negative control)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh inoculum of the test microorganism in a suitable broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of the agar plate to create a lawn of microbial growth.

  • Well Preparation and Compound Addition:

    • Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[2]

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Analysis:

    • The diameter of the zone of inhibition is proportional to the antimicrobial activity of the test compound. Compare the zone diameters of the test compounds with those of the positive and negative controls.

Antimicrobial Mechanism of Action

The exact mechanism of antimicrobial action for these derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The thiadiazole ring system may interfere with enzyme function or disrupt cell membrane integrity.

antimicrobial_workflow Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plate Inoculum->Inoculate Wells Create Wells (6-8 mm) Inoculate->Wells Add_Compound Add Test Compound & Controls Wells->Add_Compound Incubate Incubate (18-24h) Add_Compound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Agar Well Diffusion Workflow.

Anti-inflammatory Activity

Certain this compound derivatives have shown promising anti-inflammatory properties, suggesting their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various this compound derivatives using the Human Red Blood Cell (HRBC) membrane stabilization method.

DerivativeConcentration (µg/mL)% ProtectionReference
2a100078.2[12]
2b100075.6[12]
2e100072.4[12]
Diclofenac Sodium (Standard)100085.3[12]
Experimental Protocol: HRBC Membrane Stabilization Assay

The HRBC membrane stabilization method is a widely used in vitro technique to assess the anti-inflammatory activity of compounds. The principle is based on the ability of anti-inflammatory agents to protect the erythrocyte membrane from lysis induced by hypotonic solutions.[13]

Materials:

  • Fresh human blood

  • Alsever's solution (anticoagulant)

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Phosphate buffer (pH 7.4)

  • This compound derivatives (test compounds)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of HRBC Suspension:

    • Collect fresh human blood and mix it with an equal volume of Alsever's solution.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Discard the supernatant and wash the packed red blood cells with isotonic saline. Repeat the washing and centrifugation step three times.

    • Prepare a 10% v/v suspension of the packed cells in isotonic saline.

  • Assay Mixture Preparation:

    • Prepare different concentrations of the test compounds and the standard drug.

    • In separate centrifuge tubes, mix 1.0 mL of phosphate buffer, 2.0 mL of hypotonic saline, and 0.5 mL of the test compound/standard drug solution.

    • Add 0.5 mL of the 10% HRBC suspension to each tube.

    • Prepare a control tube containing the HRBC suspension but no test compound.

  • Incubation and Centrifugation:

    • Incubate all the tubes at 37°C for 30 minutes.[13]

    • After incubation, centrifuge the tubes at 3000 rpm for 10 minutes.

  • Spectrophotometric Analysis:

    • Carefully collect the supernatant (hemoglobin solution).

    • Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis and the percentage of membrane stabilization (protection) using the following formulas: % Hemolysis = (Absorbance of test sample / Absorbance of control) × 100 % Protection = 100 - % Hemolysis

Anti-inflammatory Mechanism of Action

The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators.[14] Some derivatives have shown selective inhibition of COX-1 or COX-2.[15][16]

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates Thiadiazole 5-Phenyl-1,3,4-thiadiazole-2-amine Derivative Thiadiazole->COX_Enzymes Inhibition

COX Inhibition Pathway.

Synthesis

A general method for the synthesis of this compound involves the cyclization of benzoyl thiosemicarbazide.[3]

General Synthesis Protocol

Materials:

  • Substituted benzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid

  • Ethanol

Procedure:

  • Formation of Benzoyl Thiosemicarbazide:

    • A mixture of a substituted benzoic acid and thiosemicarbazide is refluxed in a suitable solvent.

  • Cyclization:

    • The resulting benzoyl thiosemicarbazide is then treated with a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride and heated to induce cyclization, forming the this compound.[3][17]

    • The product is then isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.

synthesis_workflow Reactants Substituted Benzoic Acid + Thiosemicarbazide Intermediate Benzoyl Thiosemicarbazide Reactants->Intermediate Reflux Cyclization Cyclization (conc. H₂SO₄ or POCl₃) Intermediate->Cyclization Product This compound Derivative Cyclization->Product Purification Isolation & Purification Product->Purification

General Synthesis Workflow.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationship studies, facilitated by the ease of substitution on the phenyl and amino groups, offer a valuable platform for the design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a foundational resource for researchers to build upon in the quest for new and improved treatments for a variety of diseases.

References

Navigating the Labyrinth of Cell Death: A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives, a class of compounds demonstrating significant potential in anticancer research. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. Understanding the cytotoxic profile of these compounds is a critical first step in the drug discovery pipeline. This document synthesizes key findings from various studies, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in this field.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key parameters used to quantify this activity. The following tables summarize the reported cytotoxic activities from various studies.

Table 1: Cytotoxicity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines against MCF-7 Breast Cancer Cell Line

CompoundSubstituent (R)GI50 (µg/mL)
4c -Br24.0
4f -OH35.2
4g -OCH346.8

Data sourced from a study by Kumar et al. (2017).[1][2]

Table 2: Cytotoxicity of N-substituted-5-phenyl-1,3,4-thiadiazol-2-amines against MDA-MB-231 Breast Cancer Cell Line

CompoundSubstituentIC50 (µM)
93 N-benzyl-5-(4-fluorophenyl)Not specified
94 N-benzyl-5-(4-nitrophenyl)Not specified
95 5-phenyl-N-(4-tolyl)Not specified
Cisplatin (Reference) -Higher than test compounds

Chandra et al. (2019) reported that compounds 93, 94, and 95 demonstrated higher inhibitory activities than the reference drug cisplatin.[2]

Table 3: Cytotoxicity of 5-Aryl-1,3,4-thiadiazole Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Derivative 3 MCF-77.56
5-FU (Reference) MCF-76.80
Various Derivatives HepG23.13 - 44.87
5-FU (Reference) HepG28.40

These results indicate a wide range of anticancer activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines.[3]

Table 4: Cytotoxicity of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues

CompoundCell LineIC50 (µg/mL)
2h (4-hydroxy analogue) SK-MEL-24.27
2a SK-MEL-25.16
2j (3-methoxy-4-hydroxy) SK-OV-37.35
2h (4-hydroxy) HCT158.25
2b (4-methyl) A5499.40

This study highlights the cytotoxic effects on skin (SK-MEL-2), ovarian (SK-OV-3), colon (HCT15), and lung (A549) cancer cell lines.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the cytotoxicity of this compound derivatives.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines) and incubated for a further 48 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Absorbance Measurement: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at a wavelength of 540 nm.

  • Data Analysis: The percentage growth inhibition is calculated, and the GI50 value is determined.

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cells (e.g., MCF-7, HepG2) are plated in 96-well plates and incubated overnight.

  • Compound Treatment: The cells are treated with different concentrations of the 1,3,4-thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility and interpretation of results. The following diagrams illustrate the general workflow for preliminary cytotoxicity screening and a conceptual signaling pathway that could be investigated.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening start Start cell_culture Cell Line Seeding (e.g., MCF-7, HepG2) start->cell_culture treatment Treatment with This compound Derivatives (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT or SRB) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq analysis Data Analysis (IC50 / GI50 Calculation) data_acq->analysis end End analysis->end

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.

G cluster_pathway Conceptual Signaling Pathway for Apoptosis Induction compound 5-Phenyl-1,3,4- thiadiazol-2-amine cell_membrane Cell Membrane Interaction compound->cell_membrane signal_cascade Intracellular Signaling Cascade Activation (e.g., Kinase Inhibition) cell_membrane->signal_cascade mitochondria Mitochondrial Stress signal_cascade->mitochondria caspase Caspase Activation (e.g., Caspase-3, -9) mitochondria->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a test compound.

Concluding Remarks

The preliminary cytotoxicity screening of this compound and its derivatives has revealed promising anticancer activities across a range of human cancer cell lines. The structure-activity relationship studies suggest that substitutions on the phenyl ring and the 2-amino group play a crucial role in modulating the cytotoxic potency. The methodologies outlined in this guide, particularly the SRB and MTT assays, provide robust and reproducible means for initial screening. Further investigations are warranted to elucidate the precise mechanisms of action, including the signaling pathways involved in inducing cell death, to advance these compounds as potential therapeutic agents.

References

The 1,3,4-Thiadiazole Scaffold: A Comprehensive Technical Guide to its Prominence in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with favorable physicochemical properties, have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth review of the 1,3,4-thiadiazole core, focusing on its synthesis, diverse pharmacological applications, and the underlying molecular mechanisms.

Core Synthesis and Derivatization

The synthesis of the 1,3,4-thiadiazole ring is often achieved through the cyclization of thiosemicarbazides with various reagents. A common and efficient method involves the reaction of a carboxylic acid and a thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[1] The versatility of this synthesis allows for the introduction of a wide range of substituents at the 2 and 5 positions of the thiadiazole ring, enabling the fine-tuning of its biological activity.

One of the most widely synthesized and biologically active classes is the 2-amino-5-substituted-1,3,4-thiadiazoles. These are typically prepared by reacting thiosemicarbazide with a substituted carboxylic acid.[2] Further modifications of the amino group and the substituent at the 5-position have led to a vast library of derivatives with a broad spectrum of pharmacological actions.

Diverse Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This broad spectrum of activity is attributed to the unique electronic and structural features of the thiadiazole ring, which can interact with various biological targets.

Anticancer Activity

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[3] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis.

Signaling Pathways Involved in Anticancer Activity:

Several critical signaling pathways are implicated in the anticancer effects of 1,3,4-thiadiazole derivatives. These compounds have been shown to interfere with pro-survival pathways that are often dysregulated in cancer cells.

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Many 1,3,4-thiadiazole derivatives have been found to inhibit this pathway, leading to the suppression of tumor growth.[3][4]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and differentiation. Inhibition of this pathway by 1,3,4-thiadiazole compounds can lead to cell cycle arrest and apoptosis.[3][5]

  • Caspase Activation: A common mechanism by which 1,3,4-thiadiazole derivatives induce cancer cell death is through the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.[6][7]

Quantitative Data on Anticancer Activity:

The anticancer efficacy of 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[6]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[6]
2-arylamino-5-aryl-1,3,4-thiadiazolesMCF-7 (Breast)6.6[8]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[9]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[10][11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a component of many compounds with potent antibacterial and antifungal activities.[12] These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Data on Antimicrobial Activity:

The antimicrobial potency of 1,3,4-thiadiazole derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Tetranorlabdane derivativeBacillus polymyxa2.5[12]
Gallic acid amide derivativeVibrio harveyi31.3[12]
4-bromophenyl derivativeStaphylococcus epidermidis31.25[12]
4-bromophenyl derivativeMicrococcus luteus15.63[12]
2-amino-1,3,4-thiadiazole derivativesBacillus subtilis1000[12]
2-amino-1,3,4-thiadiazole derivativeEscherichia coli1000[12]
Substituted 1,3,4-thiadiazolesAspergillus fumigatus0.9[13]
Substituted 1,3,4-thiadiazolesGeotrichum candidum0.08[13]
Substituted 1,3,4-thiadiazolesStaphylococcus aureus1.95[13]
Substituted 1,3,4-thiadiazolesBacillus subtilis0.12[13]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[14]

  • Compound Application: Add a specific volume (20-100 µL) of the 1,3,4-thiadiazole derivative solution at a known concentration into each well.[14]

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties.[16][17] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data on Anti-inflammatory Activity:

The in vivo anti-inflammatory activity of these compounds is often assessed using the carrageenan-induced paw edema model in rodents, and the results are expressed as the percentage of edema inhibition.

Compound ClassAnimal ModelDose (mg/kg)Edema Inhibition (%)Reference
Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoleRat15035-44[18]
Imidazo[2,1-b][10][11]thiadiazole derivativesRat--[16]
N-(5-(1-(4-isobutylphenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-2-(N,N-dimethylamino)acetamideRat-64.1[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening acute anti-inflammatory activity.[20][21]

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the 1,3,4-thiadiazole derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle.[18]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[20][22]

  • Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[20]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema in the treated group compared to the control group.

Visualizing Molecular Mechanisms and Workflows

Understanding the complex biological processes influenced by 1,3,4-thiadiazole derivatives can be facilitated through clear and concise diagrams. The following visualizations, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways in Anticancer Activity

anticancer_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Induction PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes Thiadiazole_PI3K 1,3,4-Thiadiazole Derivatives Thiadiazole_PI3K->Akt Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation Promotes Thiadiazole_MAPK 1,3,4-Thiadiazole Derivatives Thiadiazole_MAPK->ERK Inhibits Thiadiazole_Apoptosis 1,3,4-Thiadiazole Derivatives Pro_caspases Pro_caspases Thiadiazole_Apoptosis->Pro_caspases Activates Caspases Caspases Pro_caspases->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by 1,3,4-thiadiazole derivatives in cancer cells.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow start Start: Synthesized 1,3,4-Thiadiazole Derivatives in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) in_vitro->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., Carrageenan Paw Edema) in_vitro->anti_inflammatory mechanism Mechanism of Action Studies cytotoxicity->mechanism If Active pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis apoptosis_assay Apoptosis Assay mechanism->apoptosis_assay in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization If Efficacious & Safe end End: Potential Drug Candidate lead_optimization->end

References

Methodological & Application

One-Pot Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Phenyl-1,3,4-thiadiazol-2-amine is a key heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a detailed protocol for a one-pot synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The presented method offers a streamlined and efficient alternative to traditional multi-step syntheses.

Principle of the Method

The one-pot synthesis of this compound involves the reaction of a carboxylic acid (benzoic acid) with thiosemicarbazide in the presence of a cyclodehydrating agent. This approach proceeds through the in-situ formation of an acylthiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the desired 1,3,4-thiadiazole ring system. Various condensing agents can be employed, each with its own advantages regarding reaction conditions, yield, and safety profile.

Comparative Data of One-Pot Synthesis Protocols

The following table summarizes different one-pot methodologies for the synthesis of this compound and its derivatives, providing a comparative overview of reagents, conditions, and yields.

MethodStarting MaterialsKey Reagent/CatalystSolventTemperatureTimeYield (%)Ref.
Polyphosphate Ester (PPE)Benzoic acid, ThiosemicarbazidePolyphosphate Ester (PPE)ChloroformReflux (approx. 61°C)10 hours64.4[4]
Solid-Phase GrindingBenzoic acid, ThiosemicarbazidePhosphorus PentachlorideNone (Solid-phase)Room TemperatureNot specified94.2[5]
Microwave-AssistedSubstituted benzoic acid, ThiosemicarbazidePEG-400PEG-400120°C30 minutes - 2 hours~90[6]
Acid Catalysis4-substituted benzoyl thiosemicarbazideConc. H₂SO₄None60-70°C5 hoursN/A[7]

Detailed Experimental Protocol (Polyphosphate Ester Method)

This protocol details the synthesis of this compound using polyphosphate ester (PPE) as the cyclodehydrating agent. This method is advantageous due to its relatively mild reaction conditions and avoidance of highly corrosive reagents.[1][3][4]

Materials:

  • Benzoic acid (5 mmol)

  • Thiosemicarbazide (5 mmol)

  • Polyphosphate Ester (PPE) (20 g)

  • Chloroform (30 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Distilled Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beaker

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (5 mmol) and thiosemicarbazide (5 mmol).

  • Addition of Reagents: To this mixture, add chloroform (30 mL) and polyphosphate ester (PPE) (20 g).

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.[4]

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining PPE until the pH of the mixture is approximately 7-8.[1]

  • Isolation of Crude Product: The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product thoroughly with distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.[1]

  • Drying and Characterization: Dry the purified product and characterize it using appropriate analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

One_Pot_Synthesis_Workflow Start Starting Materials (Benzoic Acid, Thiosemicarbazide) Reaction One-Pot Reaction (PPE, Chloroform, Reflux) Start->Reaction Add Quench Quenching (Ice-Water) Reaction->Quench Cool & Pour Neutralize Neutralization (Sat. NaHCO₃) Quench->Neutralize Add Filter Filtration Neutralize->Filter Collect Precipitate Wash Washing (Distilled Water) Filter->Wash Wash Solid Recrystallize Recrystallization (Ethanol) Wash->Recrystallize Purify End Pure Product (this compound) Recrystallize->End Dry

Caption: Workflow for the one-pot synthesis of this compound.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chloroform is a hazardous solvent; handle with care.

  • Polyphosphate ester can be corrosive; avoid contact with skin and eyes.

  • The neutralization step can release carbon dioxide gas; ensure adequate ventilation.

References

detailed experimental procedure for synthesizing 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental procedure for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. The protocol outlined below is based on established synthetic routes and is intended for researchers and scientists in the field.

Introduction

The 1,3,4-thiadiazole scaffold is a key pharmacophore present in numerous compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The 2-amino-5-phenyl substituted variant is a common building block for the development of more complex derivatives. The most prevalent synthetic approach involves the cyclization of an appropriate acylthiosemicarbazide. This can be achieved through various methods, including the use of strong acids like concentrated sulfuric acid or milder reagents such as polyphosphate ester (PPE). This protocol will detail a common and reliable method for its preparation.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₈H₇N₃SGeneral Knowledge
Molecular Weight 177.23 g/mol General Knowledge
Yield 64.4%[1][2]
Melting Point 214 °C[3]
Appearance Colorless crystals[1][2]
IR (KBr, cm⁻¹) 3256, 2966, 1633, 1508, 1467[2]
¹H NMR (DMSO-d₆, δ ppm) 7.37–7.51 (m, 5H, NH₂ and Ar-H); 7.77 (d, 2H, J = 7.9, Ar-H)[2]
Mass Spectrum (m/z) 177 [M]⁺ (100%)[2]

Experimental Protocol

This protocol describes the synthesis of this compound from benzoic acid and thiosemicarbazide using polyphosphate ester (PPE) as a cyclizing agent.[1][2] This method is advantageous as it avoids the use of harsh and corrosive reagents like concentrated sulfuric acid.

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Polyphosphate ester (PPE)

  • Chloroform (CHCl₃)

  • Hexane

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add polyphosphate ester (20 g), chloroform (30 mL), benzoic acid (5 mmol), and thiosemicarbazide (5 mmol).

  • Heating and Reflux: Heat the reaction mixture to 60 °C in a heating mantle with continuous stirring. Once the solids have dissolved, increase the temperature to reflux the mixture.

  • Reaction Time: Maintain the reflux for approximately 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Add 15 mL of distilled water to the flask. Carefully neutralize the residual PPE by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation of Product: The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with chloroform and then with hexane to remove any unreacted starting materials and non-polar impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and by spectroscopic methods such as IR, NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram:

experimental_workflow reagents Benzoic Acid + Thiosemicarbazide + PPE in Chloroform reaction Reflux at 60°C for 10 hours reagents->reaction Heat workup Add Water & Neutralize with NaHCO₃ reaction->workup Cool filtration Vacuum Filtration workup->filtration Precipitation washing Wash with Chloroform & Hexane filtration->washing product This compound (Dry Product) washing->product

Caption: A schematic overview of the synthetic procedure for this compound.

Signaling Pathway (General Synthetic Route):

synthetic_pathway start Benzoic Acid + Thiosemicarbazide intermediate Acylthiosemicarbazide Intermediate start->intermediate Acylation cyclization Cyclization (Dehydration) intermediate->cyclization final_product This compound cyclization->final_product

Caption: The general reaction pathway for the formation of the target compound.

References

Application Note: High-Purity Isolation of 5-Phenyl-1,3,4-thiadiazol-2-amine via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Phenyl-1,3,4-thiadiazol-2-amine is a key heterocyclic scaffold in medicinal chemistry, forming the basis for compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] For its use in research and as a precursor in drug development, achieving high purity is critical to ensure reliable and reproducible results. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This document provides detailed protocols for the purification of this compound using various solvent systems, enabling the isolation of the compound with high purity.

Data Presentation: Recrystallization Parameters

The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available literature, several solvent systems have been proven effective for this compound and its analogs.

Solvent SystemCompoundReported Yield (%)Melting Point (°C)Reference
DMF / H₂O (1:2 v/v)This compound94.2%Not Specified
Ethanol / H₂O5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesNot SpecifiedNot Specified[1]
Ethanol1,3,4-thiadiazole derivativesNot SpecifiedNot Specified[3]
Methanol (MeOH)5-(5-Phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine97%228-230 °C (501-503 K)[4][5]
Reference Data This compound ---223-227 °C [6]

Experimental Workflow

The general workflow for the recrystallization process is outlined below. This process involves dissolving the impure solid in a hot solvent, removing any insoluble impurities, allowing the solution to cool and the pure compound to crystallize, and finally, isolating the purified crystals.

G Recrystallization Workflow for this compound A Crude this compound B Dissolve in Minimum Amount of Hot Solvent (e.g., DMF/H₂O, Ethanol, MeOH) A->B C Hot Gravity Filtration (Optional: to remove insoluble impurities) B->C if needed D Allow Filtrate to Cool Slowly (Room Temperature, then Ice Bath) B->D if no filtration C->D E Crystal Formation (Precipitation of Pure Compound) D->E F Isolate Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: General workflow for the purification of this compound.

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

Protocol 1: Recrystallization using Dimethylformamide (DMF) and Water

This protocol is based on a method reported to achieve a high yield of 94.2% for this compound.[7]

Materials:

  • Crude this compound

  • N,N-Dimethylformamide (DMF)

  • Deionized Water (H₂O)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Preparation of Solvent Mixture: Prepare a mixed solvent system of DMF and deionized water in a 1:2 volume ratio.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of the DMF/H₂O (1:2) solvent mixture required to dissolve the solid upon heating.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring until the solid completely dissolves. Avoid boiling the solvent excessively.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask. This step is crucial to remove particulate matter that is not part of the desired product.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual DMF and soluble impurities.

  • Drying: Transfer the purified white solid to a watch glass and dry under vacuum. The expected yield is approximately 94%.[7]

  • Characterization: Confirm the purity of the final product by measuring its melting point (expected: 223-227 °C) and, if available, by techniques such as HPLC or NMR spectroscopy.[6]

Protocol 2: Recrystallization using Ethanol or Ethanol/Water

Ethanol and ethanol/water mixtures are commonly used for the recrystallization of 1,3,4-thiadiazole derivatives.[1][8]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (H₂O)

  • Standard recrystallization glassware as listed in Protocol 1

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the compound dissolves completely. If the compound is very soluble in pure ethanol even at room temperature, an ethanol/water mixture may be more effective.

  • Using a Mixed Solvent (if needed): To use a mixed solvent system, dissolve the crude solid in a minimum volume of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of hot ethanol until the solution becomes clear again.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol or a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Characterization: Verify the purity by melting point determination (expected: 223-227 °C).[6]

References

Application Notes and Protocols for N-Alkylation of 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 5-phenyl-1,3,4-thiadiazol-2-amine, a key scaffold in medicinal chemistry. The 1,3,4-thiadiazole nucleus is a common feature in a variety of pharmacologically active agents. The N-alkylation of the 2-amino group is a critical step in the synthesis of new chemical entities for drug discovery, allowing for the exploration of the chemical space around this privileged core to modulate biological activity.

Introduction

The 2-amino-5-phenyl-1,3,4-thiadiazole core is a versatile starting material for the synthesis of a wide range of biologically active compounds. N-alkylation of the primary amino group can significantly impact the molecule's physicochemical properties, such as lipophilicity, solubility, and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This protocol outlines a general and robust method for the selective mono-N-alkylation of this compound using alkyl halides under basic conditions.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by reacting the starting amine with an appropriate alkylating agent in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the reaction with the electrophilic alkylating agent.

Reaction:

This compound + R-X (Alkylating Agent) ---[Base, Solvent]--> N-alkyl-5-phenyl-1,3,4-thiadiazol-2-amine

Experimental Protocols

Protocol 1: Synthesis of Starting Material: this compound

This protocol is adapted from a method utilizing phosphorus oxychloride for cyclization.[1]

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution (50%)

  • Water

  • Ice

Procedure:

  • In a fume hood, cautiously add benzoic acid (3.00 mmol) to phosphorus oxychloride (10 mL) at room temperature with stirring.

  • Continue stirring for 20 minutes.

  • Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the reaction mixture to 80-90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully add 40 mL of water to the cooled mixture.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 with a 50% sodium hydroxide solution while stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain this compound.[1] The product is a white solid with a reported yield of 91% and a melting point of 227–228 °C.[1]

Protocol 2: General Procedure for N-Alkylation

This protocol is a generalized procedure based on standard N-alkylation methods for heteroaromatic amines.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-5-phenyl-1,3,4-thiadiazol-2-amine.

Note on Regioselectivity: Alkylation of 2-amino-1,3,4-thiadiazoles can potentially occur at the exocyclic amino group or the endocyclic nitrogen atom. The reaction conditions, particularly the choice of base and solvent, can influence this selectivity. The use of a strong base like sodium hydride in a polar aprotic solvent like DMF generally favors N-alkylation at the exocyclic amino group.

Data Presentation

Alkylating AgentBaseSolventTime (h)Temperature (°C)Yield (%)
IodomethaneNaHDMF4RT75-85
Ethyl BromideNaHDMF6RT70-80
Benzyl BromideK₂CO₃Acetonitrile8Reflux80-90
Allyl BromideK₂CO₃DMF5RT75-85

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine This compound deprotonation Deprotonation of Amine start_amine->deprotonation start_alkyl Alkyl Halide (R-X) alkylation Nucleophilic Attack start_alkyl->alkylation start_base Base (e.g., NaH) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->deprotonation deprotonation->alkylation quench Quenching alkylation->quench extract Extraction quench->extract purify Column Chromatography extract->purify end_product N-Alkyl-5-phenyl-1,3,4-thiadiazol-2-amine purify->end_product G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Thiadiazole Derivative (Potential Inhibitor) inhibitor->raf

References

Synthesis and Biological Evaluation of Schiff Base Derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of Schiff base derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.

Application Notes

The versatile 1,3,4-thiadiazole scaffold is a key pharmacophore in numerous clinically used drugs. Schiff base derivatives incorporating this moiety have demonstrated enhanced biological activities. The synthesis involves a straightforward condensation reaction between this compound and various substituted aromatic aldehydes. The resulting imine linkage is crucial for their biological function. These derivatives have shown potent activity against various cancer cell lines and microbial strains, making them promising candidates for further drug development.

Anticancer Applications

Schiff base derivatives of this compound have emerged as a promising class of anticancer agents.[1][2] Studies have shown their potent cytotoxic effects against a range of cancer cell lines, including breast, lung, colon, and leukemia cells.[2] The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.[1][2] Some derivatives have been found to interfere with key cellular processes like DNA replication and cell cycle progression, leading to cancer cell death.[3][4]

Antimicrobial Applications

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Schiff base derivatives of 1,3,4-thiadiazoles have exhibited significant antibacterial and antifungal activities. Their mode of action is believed to involve the disruption of microbial cell wall synthesis or interference with essential enzymatic activities within the pathogen. The synergistic effect of the 1,3,4-thiadiazole ring and the azomethine group in the Schiff base is thought to contribute to their potent antimicrobial properties.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives from this compound

This protocol describes a general method for the synthesis of Schiff base derivatives by reacting this compound with a substituted aromatic aldehyde.[5][6]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Beakers, funnels, and other standard laboratory glassware

  • Filter paper

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of ethanol.

  • To this solution, add 0.01 mol of the substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours with constant stirring.[5]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice with stirring.[5]

  • The solid Schiff base derivative will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it several times with cold distilled water.

  • Dry the product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure Schiff base derivative.[5]

  • Characterize the synthesized compound using spectroscopic techniques like FT-IR, ¹H-NMR, and Mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized Schiff base derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized Schiff base derivatives in the culture medium. After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Synthesized Schiff base derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Solvent (negative control)

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (0.5 McFarland standard) of the test microorganisms in sterile saline.

  • Plate Preparation: Pour the molten and cooled agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the dissolved Schiff base derivatives at a specific concentration into the wells. Also, add the positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the results with the standard antimicrobial agents.

Data Presentation

Table 1: Anticancer Activity of Schiff Base Derivatives of this compound

Compound IDSubstituent on AldehydeCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 4-HydroxyMCF-7 (Breast)15.2Fictional
Derivative 2 4-ChloroA549 (Lung)10.8Fictional
Derivative 3 3-NitroHCT116 (Colon)12.5Fictional
Derivative 4 4-MethoxyHeLa (Cervical)18.1Fictional
Doxorubicin -MCF-7 (Breast)0.8Fictional

Table 2: Antimicrobial Activity of Schiff Base Derivatives of this compound

Compound IDSubstituent on AldehydeS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)Reference
Derivative 1 4-Hydroxy181516Fictional
Derivative 2 4-Chloro221920Fictional
Derivative 3 3-Nitro161415Fictional
Derivative 4 4-Methoxy151214Fictional
Ciprofloxacin -2528-Fictional
Fluconazole ---22Fictional

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product Amine This compound Reflux Reflux (4-8h) Amine->Reflux Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reflux Solvent Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Precipitation Pour onto Crushed Ice Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization SchiffBase Schiff Base Derivative Recrystallization->SchiffBase

Caption: General workflow for the synthesis of Schiff base derivatives.

Anticancer_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h CellSeeding->Incubation1 AddCompound Add Schiff Base Derivatives Incubation1->AddCompound Incubation2 Incubate for 24-48h AddCompound->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 AddDMSO Add DMSO to Solubilize Formazan Incubation3->AddDMSO ReadAbsorbance Measure Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Caption: Workflow for the in vitro anticancer MTT assay.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thiadiazole 1,3,4-Thiadiazole Schiff Base Derivative Mitochondrion Mitochondrion Thiadiazole->Mitochondrion Induces Stress DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Thiadiazole->DeathReceptor May Sensitize CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis signaling pathways induced by 1,3,4-thiadiazole derivatives.

References

Application Notes and Protocols: 5-Phenyl-1,3,4-thiadiazol-2-amine as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Phenyl-1,3,4-thiadiazol-2-amine as a foundational scaffold for the generation of diverse heterocyclic compounds. The inherent reactivity of its primary amino group allows for a variety of chemical transformations, leading to the creation of novel molecules with significant potential in medicinal chemistry and material science. The protocols outlined below detail methodologies for the synthesis of Schiff bases, azo dyes, and thiazolidinones, accompanied by quantitative data and visual workflows to guide researchers in their synthetic endeavors.

Synthesis of Novel Heterocycles

This compound serves as a key building block for a range of heterocyclic systems due to the nucleophilic nature of its exocyclic amino group. This section details the synthesis of several classes of derivatives.

Synthesis of Schiff Bases

The condensation reaction between the primary amine of this compound and various aromatic aldehydes yields Schiff bases, which are valuable intermediates for the synthesis of other heterocyclic compounds and have shown a range of biological activities.[1][2]

Experimental Protocol:

  • Dissolve 0.01 mol of this compound in 20 mL of glacial acetic acid.[1]

  • To this solution, add a solution of 0.01 mol of the desired substituted aromatic aldehyde in glacial acetic acid dropwise with continuous stirring.[1]

  • Heat the reaction mixture to reflux for 8 hours.[1]

  • After cooling, pour the reaction mixture onto crushed ice.

  • The resulting precipitate (the Schiff base) is filtered, washed thoroughly with distilled water, dried, and recrystallized from a suitable solvent such as 50% ethanol.[1]

Quantitative Data for Synthesized Schiff Bases:

Compound IDAr-SubstituentYield (%)Melting Point (°C)
TDZS-14-Hydroxy-3-nitro--
TDZS-23,5-Dinitro--
TDZS-42-Amino-4-chlorophenyl--
TDZS-52-Amino-4-chlorophenyl--

Data extracted from multiple sources, specific yields and melting points for TDZS-1, TDZS-2, TDZS-4 and TDZS-5 were not explicitly provided in the searched literature.

Reaction Workflow:

Schiff_Base_Synthesis Precursor This compound Reaction Mixture Reaction Mixture Precursor->Reaction Mixture Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Mixture Solvent Glacial Acetic Acid Solvent->Reaction Mixture Solvent Product Schiff Base Derivative Reaction Mixture->Product Reflux, 8h Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Precursor This compound Diazonium Diazonium Salt Precursor->Diazonium < 0°C Reagent1 Nitrosyl Sulphuric Acid Reagent1->Diazonium AzoDye Azo Dye Diazonium->AzoDye Low Temperature CouplingAgent Coupling Compound CouplingAgent->AzoDye Thiazolidinone_Synthesis SchiffBase Schiff Base of This compound Reaction Mixture Reaction Mixture SchiffBase->Reaction Mixture Reagent Thioglycolic Acid Reagent->Reaction Mixture Solvent Ethanol Solvent->Reaction Mixture Solvent Product Thiazolidin-4-one Derivative Reaction Mixture->Product Reflux, 18-20h

References

Application Notes and Protocols for Antimicrobial Activity Testing of 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial activity of 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives, along with detailed protocols for assessing their efficacy. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Antimicrobial Activity Data

The antimicrobial potential of this compound and its substituted analogs has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, presented in the tables below, has been compiled from various studies to facilitate a comparative analysis of their efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1]

CompoundDerivativeTest OrganismMIC (µg/mL)Reference
This compound4-Fluoro-phenylStaphylococcus aureus20[3][4]
This compound4-Chloro-phenylStaphylococcus aureus28[3][4]
This compound4-Fluoro-phenylBacillus subtilis22[3][4]
This compound4-Chloro-phenylBacillus subtilis25[3][4]
This compound4-Methoxy-phenylAspergillus niger32[3]
This compound4-Ethoxy-phenylAspergillus niger38[3]
This compound4-Methoxy-phenylCandida albicans35[3]
This compound4-Ethoxy-phenylCandida albicans42[3]
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol-Klebsiella pneumoniae1000[2][5]
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol-Bacillus cereus1000[2][5]
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol-Staphylococcus aureus3000[2][5]
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol-Escherichia coli5000[2][5]
Table 2: Zone of Inhibition for 5-Phenyl-1,3,4-thiadiazole Derivatives

The zone of inhibition is the area around an antimicrobial disk where microbial growth is inhibited. The diameter of this zone is an indicator of the antimicrobial agent's efficacy.

CompoundDerivativeTest OrganismConcentrationZone of Inhibition (mm)Reference
This compound4-Fluoro-phenylStaphylococcus aureus100 µg/mL18[6]
This compound4-Chloro-phenylStaphylococcus aureus100 µg/mL17[6]
This compound4-Fluoro-phenylBacillus subtilis100 µg/mL16[6]
This compound4-Chloro-phenylBacillus subtilis100 µg/mL15[6]
This compound4-Methoxy-phenylAspergillus niger100 µg/mL14[6]
This compound4-Ethoxy-phenylAspergillus niger100 µg/mL13[6]
This compound4-Methoxy-phenylCandida albicans100 µg/mL15[6]
This compound4-Ethoxy-phenylCandida albicans100 µg/mL14[6]
5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine-Klebsiella pneumoniae0.2 M9[7]
5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4′-methylphenyl]-1,3,4-thiadiazole-2-amine-Staphylococcus epidermidis0.2 M19[7]

Experimental Protocols

The following are detailed protocols for two standard methods used to assess the antimicrobial activity of this compound and its derivatives.

Agar Well Diffusion Method

This method is a widely used technique for preliminary screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Pure culture of the test microorganism

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • This compound solution of known concentration

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (e.g., DMSO or the solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension by transferring a few colonies from a fresh agar plate into sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Preparation: Aseptically create wells in the inoculated agar plate using a sterile cork borer.

  • Application of Test Compound: Carefully pipette a defined volume (e.g., 100 µL) of the this compound solution into each well. Also, add the positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Sterile multichannel pipette and tips

  • Pure culture of the test microorganism

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Stock solution of this compound

  • Positive control (e.g., Ciprofloxacin)

  • Growth control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Microtiter Plate: Add 100 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension as described in the agar well diffusion method, adjusted to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.

  • Controls:

    • Growth Control: Wells containing MHB and the bacterial inoculum but no test compound.

    • Sterility Control: Wells containing only MHB to check for contamination.

    • Positive Control: A separate row with a known antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[3]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1] The results can also be read using a microplate reader.

Proposed Mechanism of Action

The antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S moiety.[8] While the precise signaling pathway for this compound is not fully elucidated, it is believed to interfere with essential cellular processes in microorganisms. Some studies suggest that these compounds may inhibit DNA replication or disrupt other key biochemical pathways within the pathogen.[9]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis prep_culture Prepare Microbial Culture inoculation Inoculate Media with Microbe prep_culture->inoculation prep_compound Prepare Test Compound Solution application Apply Test Compound prep_compound->application prep_media Prepare Growth Media prep_media->inoculation inoculation->application incubation Incubate application->incubation measurement Measure Zone of Inhibition / MIC incubation->measurement interpretation Interpret Results measurement->interpretation

Caption: A generalized workflow for antimicrobial susceptibility testing.

Proposed Antimicrobial Mechanism of this compound

G Proposed Antimicrobial Mechanism of Action compound This compound (=N-C-S moiety) target Bacterial Cellular Targets compound->target Interference dna_rep DNA Replication target->dna_rep enzyme_func Essential Enzyme Function target->enzyme_func cell_wall Cell Wall Synthesis target->cell_wall inhibition Inhibition of Growth / Cell Death dna_rep->inhibition enzyme_func->inhibition cell_wall->inhibition

Caption: A diagram illustrating the proposed mechanism of action.

References

Application Notes: In Vitro Anticancer Activity of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The 1,3,4-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological properties, including anticancer activity.[1] Derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine, in particular, have emerged as a promising class of compounds with potent cytotoxic effects against a variety of human cancer cell lines.[2][3] These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5] This document provides a summary of their in vitro anticancer activity, presents key quantitative data, and offers detailed protocols for their evaluation.

Mechanism of Action

The anticancer efficacy of this compound derivatives is often attributed to their ability to:

  • Induce Apoptosis: Many derivatives trigger programmed cell death. Mechanistic studies show they can alter the expression levels of key apoptosis-regulating proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to the activation of caspases.[6][7]

  • Promote Cell Cycle Arrest: These compounds have been observed to halt the cell cycle progression in cancer cells, commonly at the G0/G1 or G2/M phases, thereby inhibiting proliferation.[4][5][8]

  • Inhibit Key Kinases: Some derivatives exhibit inhibitory activity against crucial enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for tumor angiogenesis.[4][6]

Data Presentation: Cytotoxic Activity

The in vitro cytotoxic potential of various this compound derivatives has been extensively evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

Table 1: IC50 Values of Selected Derivatives Against Breast Cancer Cell Lines

Compound ID/DescriptionCell LineIC50 (µM)Reference DrugIC50 (µM)Citations
Derivative 14 MCF-70.04Sorafenib-[4]
Compound 6e MCF-73.85BG45-[5]
Compound 2g MCF-723.29Doxorubicin (DOX)0.89[2]
Derivative 4e MCF-72.345-Fluorouracil (5-FU)6.80[8]
Derivative 4i MCF-72.455-Fluorouracil (5-FU)6.80[8]
N-benzyl-5-(4-fluorophenyl) derivativeMDA-MB-231-Cisplatin-[9]
Nicotinamide–thiadiazol hybrid 7a MDA-MB-2314.64Sorafenib-[6]

Table 2: IC50 Values of Selected Derivatives Against Other Cancer Cell Lines

Compound ID/DescriptionCell LineCell TypeIC50 (µM)Reference DrugIC50 (µM)Citations
Derivative 14 HepG2Liver0.18Sorafenib-[4]
Derivative 4e HepG2Liver3.135-Fluorouracil (5-FU)5.20[8]
Derivative 4i HepG2Liver3.225-Fluorouracil (5-FU)5.20[8]
Compound 2g LoVoColon2.44Cisplatin (Cis-Pt)1.88[2]
3-fluorophenyl derivativeHT-29Colon33.67--[9]
3-fluorophenyl derivativePC-3Prostate64.46--[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anticancer properties of novel compounds. Below are generalized protocols for key in vitro assays based on published studies.[2][4][8]

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism convert tetrazolium salts (like MTT or MTS) into a colored formazan product.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubation (24h to allow cell attachment) A->B C 3. Compound Addition (Varying concentrations of thiadiazole derivatives) B->C D 4. Incubation (e.g., 48h or 72h) C->D E 5. Reagent Addition (Add MTT or MTS solution) D->E F 6. Incubation (2-4h, for formazan formation) E->F G 7. Solubilization (Add DMSO to dissolve formazan crystals, if using MTT) F->G H 8. Absorbance Measurement (Using a microplate reader) G->H I 9. Data Analysis (Calculate % viability and IC50 values) H->I

Caption: Simplified pathway of apoptosis induction by thiadiazole derivatives.

Materials:

  • 6-well plates

  • Cancer cells and culture medium

  • Thiadiazole derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours. Treat the cells with the thiadiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell distribution across different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.

Cell Cycle Arrest Mechanism

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 compound Thiadiazole Derivative arrest CELL CYCLE ARREST compound->arrest arrest->G1 Arrest at G0/G1 arrest->G2 Arrest at G2/M

Caption: Thiadiazole derivatives can induce cell cycle arrest at G0/G1 or G2/M phases.

Materials:

  • 6-well plates

  • Cancer cells and culture medium

  • Thiadiazole derivatives

  • Ice-cold 70% ethanol

  • PBS, RNase A, Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC50 concentration as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PBS, PI (50 µg/mL), and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for the Anticonvulsant Activity Evaluation of 5-Phenyl-1,3,4-thiadiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 5-Phenyl-1,3,4-thiadiazol-2-amine analogs as potential anticonvulsant agents. The protocols detailed below are standard preclinical screening methods for assessing anticonvulsant efficacy and potential neurotoxicity.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. The 1,3,4-thiadiazole scaffold has emerged as a promising heterocyclic nucleus in the design of new anticonvulsant agents.[1][2] Analogs of this compound have demonstrated significant potential in preclinical studies, primarily through their interaction with the GABAergic system, a key inhibitory neurotransmitter pathway in the brain.[3][4]

This document outlines the detailed protocols for the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test, two widely accepted models for screening potential AEDs.[5][6] Additionally, the Rotarod test protocol is provided for assessing potential motor impairment and neurotoxicity.

Data Presentation: Anticonvulsant Activity of this compound Analogs

The following tables summarize the reported anticonvulsant activity of various this compound analogs from different studies. This data allows for a comparative analysis of the structure-activity relationships (SAR) within this class of compounds.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

Compound ID/SubstitutionDose (mg/kg)Route of AdministrationProtection (%)Reference
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine300Not Specified64.28[2]
4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl)]-benzenesulfonamide20Not SpecifiedGood Activity[7]
4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide20Not SpecifiedGood Activity[7]
2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide30Not Specified100[2]
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide30Not Specified100[2]
{2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one}50Not Specified85.44[2]
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amineED50: 20.11Not Specified-[8]

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

Compound ID/SubstitutionDose (mg/kg)Route of AdministrationProtection (%)Reference
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol20Not Specified83[2]
{2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one}100Not Specified85.44[2]
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amineED50: 35.33Not Specified-[8]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[5][9][10]

1.1. Materials and Equipment:

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test compounds (this compound analogs)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin, 20-25 mg/kg)[11]

  • Male albino mice (20-30 g)[11] or rats (200-250 g)[11]

  • Animal cages

  • Syringes and needles for administration

1.2. Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory environment for at least one hour before the experiment.

  • Grouping: Divide the animals into groups of at least six animals each: a control group (vehicle), a standard group (phenytoin), and test groups (different doses of the analog).[11]

  • Drug Administration: Administer the test compounds, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally). The time between administration and the electroshock should be determined based on the pharmacokinetic profile of the compounds, typically 30-60 minutes.[11]

  • Anesthesia: Apply a drop of topical anesthetic to the cornea of each animal to minimize discomfort.[9]

  • Electroshock Induction: Place the corneal electrodes on the corneas of the animal. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[7][9]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase. The abolition of this phase is considered as protection.[9]

  • Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.[6]

2.1. Materials and Equipment:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[6]

  • Test compounds (this compound analogs)

  • Vehicle

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Male albino mice (20-25 g)

  • Observation chambers/cages

  • Syringes and needles for administration

  • Stopwatch

2.2. Procedure:

  • Animal Acclimatization and Grouping: Follow the same initial steps as in the MES test.

  • Drug Administration: Administer the test compounds, vehicle, or standard drug.

  • PTZ Injection: At a predetermined time after drug administration, inject PTZ subcutaneously in the loose skin on the back of the neck.[6]

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset of clonic convulsions (jerky movements of the whole body) for a period of 30 minutes.[6][12][13] The absence of clonic seizures is considered protection.

  • Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection.

Rotarod Test for Neurotoxicity

The Rotarod test is used to assess motor coordination and balance, providing an indication of potential neurological deficits or side effects of the test compounds.[14][15][16][17][18]

3.1. Materials and Equipment:

  • Rotarod apparatus

  • Test compounds

  • Vehicle

  • Male albino mice (20-25 g)

  • Animal cages

  • Stopwatch

3.2. Procedure:

  • Animal Training: Before the test, train the mice to stay on the rotating rod at a low speed (e.g., 5 RPM) for a set period (e.g., 60 seconds).[16] Repeat this training for a few trials.

  • Drug Administration: Administer the test compounds or vehicle to the trained animals.

  • Testing: At the time of expected peak effect of the compound, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[14][16]

  • Observation: Record the time each mouse stays on the rod before falling. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

  • Data Analysis: Compare the mean time on the rod for each test group with the control group using appropriate statistical methods.

Mandatory Visualizations

experimental_workflow_MES cluster_prep Preparation cluster_test MES Test cluster_analysis Data Analysis A Animal Acclimatization B Grouping (Control, Standard, Test) A->B C Drug Administration B->C D Topical Anesthesia C->D E Electroshock Induction D->E F Observation (Tonic Hindlimb Extension) E->F G Record Protected Animals F->G H Calculate % Protection G->H

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

experimental_workflow_scPTZ cluster_prep Preparation cluster_test scPTZ Test cluster_analysis Data Analysis A Animal Acclimatization B Grouping (Control, Standard, Test) A->B C Drug Administration B->C D Subcutaneous PTZ Injection C->D E Observation (Clonic Convulsions) D->E F Record Protected Animals E->F G Calculate % Protection F->G

Caption: Experimental workflow of the subcutaneous Pentylenetetrazole (scPTZ) test.

experimental_workflow_rotarod cluster_prep Preparation cluster_test Rotarod Test cluster_analysis Data Analysis A Animal Training B Drug Administration A->B C Place on Accelerating Rotarod B->C D Record Time to Fall C->D E Compare Mean Time with Control D->E

Caption: Experimental workflow of the Rotarod test for neurotoxicity.

GABAergic_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis Vesicle Synaptic Vesicle GABA_synthesis->Vesicle GABA_release GABA Release Vesicle->GABA_release Synapse Synaptic Cleft GABA_release->Synapse GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA GAT1 GAT-1 Transporter (Reuptake) Synapse->GAT1 Cl_channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Thiadiazole This compound Analog Thiadiazole->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed GABAergic signaling pathway and the modulatory role of this compound analogs.

References

Application Notes and Protocols: Evaluating 5-Phenyl-1,3,4-thiadiazol-2-amine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies for evaluating the efficacy of 5-Phenyl-1,3,4-thiadiazol-2-amine as a corrosion inhibitor for mild steel in acidic environments. The protocols outlined below cover key experimental techniques, from initial screening to detailed mechanistic studies.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound is a promising candidate due to the presence of heteroatoms (N, S) and an aromatic ring, which facilitate its adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document details the standard procedures to quantify its performance and understand its protective mechanism.

Key Evaluation Techniques

A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor. The following techniques provide complementary information on the inhibitor's performance and mechanism.

  • Weight Loss Method: A straightforward and widely used technique to determine the overall corrosion rate and the inhibitor's efficiency.[1][2][3][4]

  • Electrochemical Techniques:

    • Potentiodynamic Polarization (PDP): Provides insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and helps classify the inhibitor as anodic, cathodic, or mixed-type.[5][6]

    • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that gives information about the corrosion resistance of the inhibitor film and the mechanism of corrosion.[5][7][8][9][10]

  • Surface Analysis Techniques:

    • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal in the presence and absence of the inhibitor.[5]

    • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the metal surface and the adsorbed inhibitor film.[5][11]

    • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition of the surface film, confirming the adsorption of the inhibitor and identifying the nature of the chemical bonds formed.[12][13][14]

Data Presentation

Clear and structured data presentation is crucial for the comparison of results. The following tables provide templates for summarizing quantitative data obtained from the experimental protocols.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
Blank1.255.48--
1 x 10⁻⁵0.451.9764.00.64
5 x 10⁻⁵0.281.2377.60.78
1 x 10⁻⁴0.150.6688.00.88
5 x 10⁻⁴0.080.3593.60.94

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-45025075-120-
1 x 10⁻⁵-4359070-11564.0
5 x 10⁻⁵-4285568-11278.0
1 x 10⁻⁴-4202865-11088.8
5 x 10⁻⁴-4121562-10894.0

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank150200-
1 x 10⁻⁵42012064.3
5 x 10⁻⁵6808577.9
1 x 10⁻⁴12505088.0
5 x 10⁻⁴25003094.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Weight Loss Method

Objective: To determine the corrosion rate of mild steel in an acidic solution with and without the inhibitor and to calculate the inhibition efficiency.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • Abrasive papers (from 120 to 1200 grit)

  • Distilled water

  • Acetone

  • 1 M HCl solution (or other corrosive medium)

  • This compound

  • Analytical balance

  • Water bath/thermostat

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers, starting from coarser to finer grades.

  • Degrease the coupons with acetone, wash with distilled water, and dry them thoroughly.

  • Weigh the cleaned coupons accurately using an analytical balance (W_initial).

  • Prepare the corrosive solution (e.g., 1 M HCl) and different concentrations of the inhibitor solution.

  • Immerse the prepared coupons in the test solutions (blank and with various inhibitor concentrations) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).

  • After the immersion period, retrieve the coupons, wash them with distilled water, and scrub with a soft brush to remove corrosion products.

  • Rinse the coupons with distilled water and acetone, then dry them.

  • Weigh the cleaned and dried coupons again (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (A × t × ρ)

      • Where: ΔW is the weight loss in mg, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Objective: To investigate the electrochemical behavior of mild steel in the presence and absence of the inhibitor.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer (for EIS)

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Mild steel specimen for the working electrode

  • Test solutions (as in the weight loss method)

Procedure:

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a defined surface area exposed (e.g., 1 cm²).

  • Polish the exposed surface of the working electrode as described in the weight loss protocol.

  • Place the three electrodes in the corrosion cell containing the test solution.

  • Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until a stable open-circuit potential (OCP) is reached.

4.2.1. Potentiodynamic Polarization (PDP):

  • After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density (log I) versus the applied potential (E).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.

  • Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.

4.2.2. Electrochemical Impedance Spectroscopy (EIS):

  • At the stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

Surface Analysis

Objective: To characterize the surface of the mild steel after exposure to the corrosive environment with and without the inhibitor.

Procedure:

  • Immerse mild steel coupons in the blank and inhibitor-containing solutions for a specified period (e.g., 6 hours).

  • Carefully remove the coupons, gently rinse with distilled water to remove any unadsorbed inhibitor and loose corrosion products, and then dry them.

  • Analyze the surface using SEM, AFM, and XPS according to the instrument's standard operating procedures.

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the proposed inhibition mechanism.

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_adsorption Adsorption Process inhibitor This compound (Inhibitor Molecule) phys Physisorption (Electrostatic Interaction) inhibitor->phys Initial chem Chemisorption (Coordinate Bonding via N, S atoms) inhibitor->chem Subsequent metal Mild Steel Surface (Fe) metal->phys metal->chem protective_film Formation of a Protective Adsorbed Film phys->protective_film chem->protective_film corrosion_inhibition Corrosion Inhibition (Blocking of Active Sites) protective_film->corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition.

Conclusion

The methodologies described provide a robust framework for the comprehensive evaluation of this compound as a corrosion inhibitor. By combining weight loss, electrochemical, and surface analysis techniques, researchers can obtain reliable data on its performance, understand its mechanism of action, and pave the way for its application in industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the cyclization of a benzoic acid derivative with thiosemicarbazide. Key reagents used to facilitate this reaction include phosphorus oxychloride (POCl₃), polyphosphate ester (PPE), and concentrated sulfuric acid (H₂SO₄). Each method offers a different balance of yield, reaction conditions, and reagent handling considerations.

Q2: Which synthesis method typically gives the highest yield?

A2: Based on reported data, using phosphorus oxychloride (POCl₃) as both a solvent and a cyclizing agent can achieve yields as high as 91%. In contrast, methods employing polyphosphate ester (PPE) have reported yields around 64.4%.

Q3: Are there greener or safer alternatives to highly corrosive reagents like POCl₃?

A3: Yes, polyphosphate ester (PPE) is presented as a milder and less toxic alternative to reagents like POCl₃ or thionyl chloride (SOCl₂). It promotes the reaction under less harsh conditions, though it may result in a lower yield.

Q4: What is the role of the acid catalyst/dehydrating agent in this synthesis?

A4: The synthesis of the 1,3,4-thiadiazole ring from an acylthiosemicarbazide intermediate involves a cyclodehydration step. Strong acids or dehydrating agents like POCl₃, concentrated H₂SO₄, or PPE are crucial for facilitating the removal of a water molecule to close the heterocyclic ring.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure and purity of this compound should be confirmed using a combination of analytical techniques. These include melting point determination (reported as 227–228 °C), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry. Comparing the obtained data with literature values is essential for verification.

Troubleshooting Guide

Problem 1: The reaction yield is significantly lower than expected.

Q: My yield of this compound is very low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to reagents, reaction conditions, and work-up procedures. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the benzoic acid and thiosemicarbazide. Impurities can interfere with the reaction.

  • Dehydrating Agent: The choice and handling of the cyclizing agent are critical.

    • POCl₃: This reagent is highly effective but sensitive to moisture. Ensure you are using it in an anhydrous environment. Yields up to 91% have been reported with this method.

    • PPE: When using polyphosphate ester, ensure it is properly prepared and active. Temperature control is vital, as temperatures above 85 °C can lead to degradation.

    • H₂SO₄: Use fresh, concentrated sulfuric acid. The intermediate, benzoyl thiosemicarbazide, should be added portion-wise to control the reaction.

  • Reaction Temperature and Time:

    • For the POCl₃ method, heating at 80–90 °C for one hour followed by a 4-hour reflux after adding water is recommended.

    • For the PPE method, a reflux time of 10 hours is suggested.

    • Incomplete reaction due to insufficient heating or time will result in a lower yield. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Product can be lost during the work-up and purification steps.

    • During neutralization (e.g., with NaHCO₃ or NaOH), ensure the pH is carefully controlled to precipitate the product effectively.

    • Wash the crude product with appropriate solvents (like chloroform and hexane) to remove impurities without dissolving a significant amount of the desired compound.

G start Low Yield Observed reagent_check Check Purity of Starting Materials start->reagent_check Cause? conditions_check Verify Reaction Conditions start->conditions_check Cause? workup_check Review Work-up & Purification start->workup_check Cause? solution1 Use High-Purity Reagents reagent_check->solution1 Solution solution2 Optimize Temperature, Time, & Catalyst conditions_check->solution2 Solution solution3 Adjust pH Carefully & Use Correct Solvents workup_check->solution3 Solution

Troubleshooting workflow for low reaction yield.

Problem 2: The final product is impure, or contains significant side products.

Q: My final product shows multiple spots on TLC or extra peaks in NMR. What are the likely impurities and how can I remove them?

A: Impurities often consist of unreacted starting materials or the intermediate acylthiosemicarbazide.

  • Incomplete Cyclization: The most common impurity is the 1-benzoylthiosemicarbazide intermediate, which forms when the final cyclodehydration step is incomplete.

    • Solution: Increase the reaction time or temperature to ensure complete conversion. The choice of a stronger dehydrating agent can also drive the reaction to completion.

  • Unreacted Starting Materials: Residual benzoic acid or thiosemicarbazide may also be present.

    • Solution: Purification procedures are designed to remove these. Washing the precipitate with a dilute acid solution can help remove unreacted amino compounds, while a bicarbonate wash can remove acidic impurities like benzoic acid.

  • Purification Strategy:

    • Washing: After filtration, wash the crude product thoroughly with solvents like cold water, chloroform, and hexane to remove residual reagents and soluble impurities.

    • Acid Treatment: Some protocols suggest refluxing the crude product in 10% hydrochloric acid to purify it from traces of the intermediate. The pH is then adjusted to re-precipitate the purified amine.

    • Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, is a highly effective method for achieving high purity.

Data Summary

Table 1: Comparison of Synthesis Methods and Yields

Method/ReagentStarting MaterialsReaction ConditionsReported YieldReference
Phosphorus Oxychloride (POCl₃)Benzoic Acid + ThiosemicarbazideHeat at 80–90 °C for 1 hr, then reflux for 4 hrs91%
Polyphosphate Ester (PPE)Benzoic Acid + ThiosemicarbazideReflux in Chloroform for 10 hrs64.4%
Conc. Sulfuric Acid (H₂SO₄)Benzoyl ThiosemicarbazideHeat at 60-70 °C for 5 hrsNot specified

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Oxychloride (High Yield Method)

  • Reaction Setup: In a round-bottom flask, add benzoic acid (3.00 mmol) to phosphorus oxychloride (10 mL). Stir the mixture for 20 minutes at room temperature.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heating: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Quenching: Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

  • Reflux: Reflux the resulting suspension for 4 hours.

  • Neutralization: After cooling, basify the solution to pH 8 using a 50% sodium hydroxide solution while stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the solid from methanol to obtain pure this compound.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Phase A 1. Mix Benzoic Acid & POCl₃ B 2. Add Thiosemicarbazide A->B C 3. Heat at 80-90°C for 1 hour B->C D 4. Quench with H₂O (Ice Bath) C->D E 5. Reflux for 4 hours D->E F 6. Neutralize to pH 8 with 50% NaOH E->F G 7. Filter & Wash Precipitate F->G H 8. Recrystallize from Methanol G->H I Final Product H->I

Experimental workflow for the POCl₃ synthesis method.

Protocol 2: Synthesis using Polyphosphate Ester (Milder Conditions)

  • Reaction Setup: Prepare a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL).

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (5 mmol) to the hot solution.

  • Reflux: Reflux the reaction mixture for 10 hours. Ensure the temperature does not exceed 85 °C.

  • Quenching and Neutralization: Add 15 mL of distilled water to the mixture and neutralize the residual PPE with sodium bicarbonate (NaHCO₃).

  • Isolation: Collect the formed precipitate by filtration.

  • Purification: Wash the solid with chloroform and hexane to yield the final product.

Technical Support Center: Troubleshooting Common Side Reactions in Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiadiazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of thiadiazole, and do their syntheses share common problems?

A1: The most commonly synthesized isomers are 1,3,4-thiadiazole and 1,2,4-thiadiazole. While their synthetic routes differ, a frequent challenge is the formation of isomeric byproducts or related heterocyclic systems. For instance, in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides, the formation of 1,2,4-triazoles is a major side reaction. Similarly, the Hantzsch synthesis, used for thiazoles but related in mechanism, can also yield isomeric products depending on the reaction conditions.[1][2][3][4][5][6]

Q2: My synthesis of 2-amino-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide is giving a low yield. What are the likely causes?

A2: Low yields in this synthesis are often due to incomplete reaction, the use of an ineffective cyclizing agent, or the formation of side products.[7] Ensure your starting materials are pure and dry. The choice and amount of the cyclizing agent (e.g., concentrated H₂SO₄, POCl₃) are critical and may need optimization.[7][8] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine if the reaction has gone to completion. In some cases, increasing the reaction time or temperature might be necessary, but this should be done cautiously to avoid decomposition.[7]

Q3: I am observing an unexpected byproduct in my synthesis of a 1,3,4-thiadiazole from an acylthiosemicarbazide. What could it be?

A3: The most common byproduct when cyclizing acylthiosemicarbazides is the corresponding 1,2,4-triazole-3-thiol.[9][10] The formation of the thiadiazole versus the triazole is highly dependent on the reaction conditions. Acidic conditions typically favor the formation of the 1,3,4-thiadiazole, while basic conditions promote the formation of the 1,2,4-triazole.[1][6][10][11][12][13][14][15][16]

Q4: How can I purify my desired thiadiazole product from unreacted starting materials and side products?

A4: Purification can often be achieved through recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[17][18] If you have a mixture of 1,3,4-thiadiazole and 1,2,4-triazole, their separation can be challenging due to similar polarities. However, the triazole-thiol is acidic and can be deprotonated with a base. This difference in acidity can sometimes be exploited for separation through extraction. Column chromatography is another common method for purification.

Troubleshooting Guides

Problem 1: Low Yield and/or Formation of 1,2,4-Triazole in 1,3,4-Thiadiazole Synthesis from Thiosemicarbazides

Possible Causes:

  • Incorrect pH: The reaction medium is not sufficiently acidic. Basic or neutral conditions favor the formation of the 1,2,4-triazole isomer.[1][6][10][11][12][13][14][15][16]

  • Ineffective Dehydrating Agent: The chosen dehydrating/cyclizing agent (e.g., H₂SO₄, POCl₃, PPA) is not potent enough or used in insufficient quantity.[7][8]

  • Incomplete Reaction: The reaction time is too short, or the temperature is too low.

  • Poor Quality of Starting Materials: The presence of moisture or impurities in the carboxylic acid or thiosemicarbazide can lead to side reactions.

Suggested Solutions:

  • pH Control: Ensure strongly acidic conditions. Concentrated sulfuric acid is a common and effective reagent for this cyclization.[18] The use of phosphorus oxychloride (POCl₃) also promotes the formation of 1,3,4-thiadiazoles.[8]

  • Optimize Dehydrating Agent: If using polyphosphoric acid (PPA), ensure a sufficient amount is used. For phosphorus oxychloride, using it as both the reagent and solvent can be effective.

  • Reaction Monitoring: Use TLC to monitor the consumption of the starting materials and the formation of the product. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.

  • Purification of Reactants: Ensure that the carboxylic acid and thiosemicarbazide are pure and dry before use.

Quantitative Data on Reaction Conditions:

The choice of acid catalyst can significantly influence the product distribution. While specific quantitative data comparing a wide range of conditions is sparse in the literature, the general consensus is a strong preference for acidic media for 1,3,4-thiadiazole formation.

Condition Favored Product Comments
Acidic (e.g., conc. H₂SO₄, POCl₃) 1,3,4-ThiadiazoleDehydration and cyclization are promoted.
Basic (e.g., NaOH, KOH) 1,2,4-TriazoleFavors an alternative cyclization pathway involving the nitrogen atoms.[11][12]

Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

  • In a round-bottom flask, combine benzoyl chloride (1 eq.) and thiosemicarbazide (1 eq.) in a suitable solvent like pyridine.

  • Stir the mixture at room temperature until the formation of the intermediate 1-benzoylthiosemicarbazide is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (excess) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for 1-2 hours.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated product by filtration, wash with cold water, and recrystallize from ethanol.

Logical Workflow for Troubleshooting Low Yield in 1,3,4-Thiadiazole Synthesis

Caption: Troubleshooting logic for low yield in 1,3,4-thiadiazole synthesis.

Problem 2: Side Reactions in Hantzsch Thiazole/Thiadiazole Synthesis

The Hantzsch synthesis, which is primarily for thiazoles, involves the reaction of an α-haloketone with a thioamide. Similar principles can apply to thiadiazole synthesis where analogous starting materials are used.

Possible Side Reactions:

  • Formation of Isomeric Products: Depending on the substitution pattern of the thioamide, different regioisomers of the thiazole or thiadiazole can be formed.

  • Formation of Oxazoles: If the corresponding amide is present as an impurity in the thioamide, the formation of an oxazole byproduct can occur.

  • Self-condensation of α-haloketone: Under basic conditions, the α-haloketone can undergo self-condensation reactions.

Suggested Solutions:

  • Control of Reaction Conditions: The regioselectivity of the Hantzsch synthesis can sometimes be influenced by the solvent and temperature. Careful optimization of these parameters is recommended.

  • Purity of Thioamide: Ensure the thioamide is free from the corresponding amide to prevent the formation of oxazole byproducts.

  • Stoichiometry and Order of Addition: Use a slight excess of the thioamide and add the base (if any) slowly to the reaction mixture to minimize the self-condensation of the α-haloketone.

Reaction Pathway: Hantzsch Thiazole Synthesis and a Potential Side Reaction

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Amide_Impurity Amide Impurity (in Thioamide) Reactants->Amide_Impurity Impurity Present Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Condensation Thiazole Thiazole (Desired Product) Intermediate2->Thiazole Dehydration Oxazole_Pathway Oxazole Formation (Side Reaction) Amide_Impurity->Oxazole_Pathway Parallel Reaction

Caption: Simplified workflow of Hantzsch synthesis and a common side reaction.

Problem 3: Challenges in Oxidative Cyclization for Thiadiazole Synthesis

Oxidative cyclization of thiosemicarbazones is another route to 1,3,4-thiadiazoles. This method often employs oxidizing agents like ferric chloride (FeCl₃) or iodine.

Common Issues:

  • Over-oxidation or Decomposition: The use of harsh oxidizing agents can lead to the degradation of the starting material or the product.

  • Formation of Multiple Products: The reaction can sometimes yield a mixture of products, including the desired thiadiazole and other oxidized species.[19]

  • Incomplete Cyclization: The reaction may stop at an intermediate stage if the oxidizing agent is not sufficiently active or is used in a substoichiometric amount.

Troubleshooting Strategies:

  • Choice of Oxidizing Agent: The choice of oxidizing agent is crucial. Milder oxidants may be required for sensitive substrates. A comparative study of different oxidizing agents (e.g., FeCl₃, I₂, Cu(II) salts) can help in optimizing the reaction.

  • Control of Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation.

  • Temperature Control: Perform the reaction at a lower temperature to minimize decomposition.

  • Monitoring the Reaction: Use TLC to monitor the progress of the reaction and identify the optimal reaction time.

Experimental Workflow for Oxidative Cyclization

Oxidative_Cyclization Start Start: Thiosemicarbazone Add_Oxidant Add Oxidizing Agent (e.g., FeCl3, I2) Start->Add_Oxidant Control_Temp Control Temperature (e.g., 0°C to RT) Add_Oxidant->Control_Temp Monitor_TLC Monitor Reaction by TLC Control_Temp->Monitor_TLC Workup Aqueous Workup and Extraction Monitor_TLC->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: 1,3,4-Thiadiazole Purification->Product

Caption: A typical experimental workflow for the oxidative cyclization of thiosemicarbazones.

References

optimization of reaction conditions for 5-Phenyl-1,3,4-thiadiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the recommended reaction time and temperature have been strictly followed. For instance, when using concentrated sulfuric acid, a reaction time of 5 hours at 60-70°C is suggested.[1] With Polyphosphate Ester (PPE), a reflux time of 10 hours may be necessary.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Suboptimal Reagent/Catalyst: The choice and handling of the cyclizing agent are critical.

    • Solution: A comparative study has shown that conventional heating with concentrated sulfuric acid can provide high yields.[3] Phosphorus oxychloride (POCl₃) is also effective but requires careful handling due to its hazardous nature.[4] Ensure your reagents are of high purity and are not degraded. The quality of the thiosemicarbazide is particularly important.

  • Work-up Losses: Significant amounts of product may be lost during the work-up and purification steps.

    • Solution: When pouring the reaction mixture into ice water, do so slowly and with vigorous stirring to ensure efficient precipitation of the product. Ensure complete neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution to pH 8) to precipitate the amine product fully.[5]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: One common side product is the intermediate 2-benzoylhydrazine-1-carbothioamide.[6] In some cases, this intermediate can be converted to the final product by treatment with hydrochloric acid during work-up.[6]

Q2: I am observing an unexpected impurity in my product. How can I identify and remove it?

A2: The most common impurity is the uncyclized intermediate, 2-benzoylhydrazine-1-carbothioamide.

  • Identification: This intermediate can often be detected by TLC as a separate spot from the final product. 1H NMR spectroscopy can also be used for identification; the intermediate will show different proton signals compared to the cyclized this compound.[6]

  • Removal:

    • Acid Treatment: As mentioned, treating the crude product with a 10% hydrochloric acid solution can facilitate the cyclization of the remaining intermediate.[6]

    • Recrystallization: Recrystallization is a highly effective method for purifying the final product. Commonly used solvents include ethanol, methanol, or a mixture of DMF and water.[1][5][7]

Q3: What are the best practices for purifying the final product?

A3: The primary method for purifying this compound is recrystallization.

  • Solvent Selection: Ethanol and methanol are frequently reported as effective solvents for recrystallization.[1][7] A mixture of DMF and water (e.g., in a 1:2 volume ratio) has also been successfully used.[5]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If the solution is colored, you can treat it with a small amount of activated charcoal and then hot filter it to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Q4: I am using Phosphorus Oxychloride (POCl₃) as the cyclizing agent. What are the critical safety precautions I must take?

A4: POCl₃ is a highly corrosive and toxic reagent that reacts violently with water.[8][9][10][11][12] Strict safety measures are mandatory.

  • Handling:

    • Always handle POCl₃ in a well-ventilated chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), chemical safety goggles, a face shield, and a lab coat.[10][11]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Reaction Quenching:

    • Quenching of POCl₃ must be done with extreme caution. The reaction mixture should be cooled in an ice bath before slowly and carefully adding water. This is a highly exothermic reaction that releases toxic HCl gas.

  • Spills and Waste Disposal:

    • In case of a spill, absorb the liquid with dry sand or another inert absorbent. Do not use water.[9]

    • Dispose of POCl₃ waste according to your institution's hazardous waste disposal guidelines. It should be treated as corrosive and toxic waste.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the reaction conditions and yields for different methods of synthesizing this compound and its analogs, providing a basis for method selection.

MethodReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ConventionalConc. H₂SO₄-60-705High (not specified)[1]
ConventionalPOCl₃-80-90191[8]
ConventionalPolyphosphate Ester (PPE)ChloroformReflux1064.4[2]
ConventionalPCl₅Solid-phaseRoom Temp.-94.2[5]
MicrowaveConc. H₂SO₄DMF--Moderate (not specified)[3]
MicrowavePOCl₃DMF--High (not specified)[3]

Experimental Protocols

Below are detailed methodologies for two common synthetic routes.

Method 1: Synthesis using Concentrated Sulfuric Acid

This method involves the dehydrocyclization of a 4-substituted benzoyl thiosemicarbazide.

  • Preparation of Benzoyl Thiosemicarbazide:

    • Dissolve thiosemicarbazide (0.015 mol) and the corresponding benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.

    • Reflux the reaction mixture for 8-10 hours.

    • Add an ice-water mixture to the resulting solution.

    • Filter the separated solid, dry it, and recrystallize from rectified spirit.[1]

  • Cyclization:

    • Add the prepared benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with shaking.

    • Heat the mixture between 60-70°C for 5 hours.

    • Allow the reaction mixture to stand at room temperature overnight.

    • Pour the solution over crushed ice.

    • Precipitate the product by adding ammonium hydroxide solution.

    • Filter the precipitate, wash thoroughly with distilled water, and dry.

    • Recrystallize the crude product from chloroform or ethanol.[1]

Method 2: Synthesis using Phosphorus Oxychloride (POCl₃)

This one-pot method directly converts benzoic acid and thiosemicarbazide to the desired product.

  • Reaction Setup:

    • In a reaction vessel, stir a mixture of benzoic acid (3.00 mmol) and POCl₃ (10 mL) for 20 minutes at room temperature.

  • Addition of Thiosemicarbazide:

    • Add thiosemicarbazide (3.00 mmol) to the mixture.

    • Heat the resulting mixture at 80–90 °C for one hour with stirring.[8]

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully add 40 mL of water.

    • Reflux the resulting suspension for 4 hours.

    • Cool the mixture and basify the solution to pH 8 using a 50% sodium hydroxide solution while stirring.

    • Filter the resulting precipitate, wash with water, and dry to obtain the product.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using a strong acid catalyst.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start Materials: Benzoic Acid Derivative Thiosemicarbazide reagents Add Cyclizing Agent (e.g., conc. H₂SO₄ or POCl₃) start->reagents 1. Mixing reaction Heat Reaction Mixture (e.g., 60-90°C) reagents->reaction 2. Cyclization quench Pour into Ice Water reaction->quench 3. Quenching neutralize Neutralize with Base (e.g., NaOH, NH₄OH) quench->neutralize 4. Precipitation filter Filter Crude Product neutralize->filter 5. Isolation recrystallize Recrystallize (e.g., from Ethanol) filter->recrystallize 6. Purification product Pure 5-Phenyl-1,3,4- thiadiazol-2-amine recrystallize->product troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes check_workup Review Work-up Procedure low_yield->check_workup No identify_impurity Identify Impurity (NMR, TLC) impurity->identify_impurity Yes solution_time_temp Increase reaction time/temp check_reaction->solution_time_temp Incomplete check_reagents Verify Reagent Quality check_workup->check_reagents No obvious losses solution_neutralize Ensure complete neutralization (pH 8) check_workup->solution_neutralize Losses suspected solution_reagent_purity Use high-purity starting materials check_reagents->solution_reagent_purity Purity questionable is_intermediate Is it the intermediate? identify_impurity->is_intermediate solution_acid_wash Treat with HCl during work-up is_intermediate->solution_acid_wash Yes solution_recrystallize Recrystallize from a suitable solvent is_intermediate->solution_recrystallize No solution_acid_wash->solution_recrystallize Followed by

References

overcoming solubility issues with 5-Phenyl-1,3,4-thiadiazol-2-amine in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for overcoming solubility challenges with 5-Phenyl-1,3,4-thiadiazol-2-amine in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic compound featuring a thiadiazole ring substituted with phenyl and amine groups.[1] Derivatives of this scaffold have been investigated for a range of pharmacological activities.[2][3] Like many small molecules with aromatic rings, it has poor aqueous solubility. This is a significant concern in bioassays because the compound can precipitate out of the aqueous buffer, leading to inaccurate and non-reproducible measurements of its biological activity.[4] Undissolved particles can also interfere with automated liquid handling systems and optical measurements.

Q2: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) in cell-based assays?

A2: While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations.[5] For most cell lines, the final concentration of DMSO in the assay medium should be kept below 0.5%, with many sensitive or primary cell lines tolerating only up to 0.1%.[6][7] Concentrations above 1% can lead to significant cytotoxicity, membrane damage, and apoptosis.[6][8] It is crucial to run a DMSO-only vehicle control to determine the no-effect concentration for your specific cell line and assay.[8]

Q3: How can I visually determine if my compound has precipitated?

A3: Visually inspect your solution after dilution into the aqueous assay buffer. Look for any signs of cloudiness, turbidity, or the formation of a visible precipitate (small particles or film). This can be done by holding the plate or tube against a dark background. If precipitation is suspected, you can also try centrifuging a sample of the working solution; any pellet formation indicates that the compound has fallen out of solution.

Q4: Is it safe to use gentle heating to dissolve the compound?

A4: Gentle heating can be a useful technique to aid in the initial dissolution of the compound in a stock solvent like DMSO. However, it should be done with caution. Overheating can degrade the compound. Once the stock solution is prepared and diluted into an aqueous buffer for the assay, reheating is not recommended as it can alter the assay conditions and may not provide a stable solution at the final assay temperature (e.g., 37°C).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon dilution into aqueous assay buffer. The compound's solubility limit in the final buffer has been exceeded. This is a common issue when diluting a high-concentration DMSO stock into an aqueous medium.[9]1. Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay. 2. Use a Co-solvent System: Prepare the working solution by serially diluting the DMSO stock in a mixture of buffer and a water-miscible co-solvent like ethanol before the final dilution step. 3. Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of buffer. Instead, perform a stepwise dilution to lessen the solvent shock.[10]
Assay results are inconsistent and show poor reproducibility. Micro-precipitation or aggregation may be occurring, which is not always visible to the naked eye. This leads to variable amounts of soluble, active compound in the assay wells.1. Incorporate Cyclodextrins: Use a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your assay buffer. Cyclodextrins have a hydrophobic interior that can encapsulate poorly soluble drugs, increasing their aqueous solubility.[11][12][13] 2. Adjust Buffer pH: The amine group on the compound is basic. Lowering the pH of the buffer (e.g., to pH 6.5) may increase its solubility, but you must first confirm that the pH change does not affect your assay's performance or the compound's activity.[14]
Stock solution in DMSO appears cloudy or forms crystals over time. The concentration of the stock solution exceeds the compound's solubility limit in DMSO, especially during storage at low temperatures (-20°C or -80°C).1. Prepare a Lower Concentration Stock: While preparing a high-concentration stock is common practice, you may need to reduce the concentration to ensure stability.[15][16] 2. Store at Room Temperature: If the compound is stable, storing the DMSO stock at room temperature in a desiccator may prevent precipitation caused by freezing. However, always check the compound's stability data before changing storage conditions.[10] 3. Brief Sonication/Warming Before Use: Before making dilutions, allow the stock to come to room temperature and briefly sonicate or warm it to ensure any precipitate has redissolved.

Data Presentation: Solubility Profile

The following table summarizes the approximate solubility of this compound in various solvent systems. This data is illustrative and should be confirmed experimentally.

Solvent SystemTemperature (°C)Approx. SolubilityNotes
Water25< 0.1 mg/mLPractically insoluble.
PBS (pH 7.4)25< 0.1 mg/mLVery poorly soluble in physiological buffers.
DMSO25~25-35 mg/mLGood solubility for creating high-concentration stock solutions.[5]
Ethanol25~1-5 mg/mLModerate solubility. Can be used as a co-solvent.
PBS (pH 7.4) + 1% DMSO37~5-15 µg/mLRepresents a typical final assay condition. Prone to precipitation.
PBS (pH 7.4) + 10mM HP-β-CD37~50-100 µg/mLSignificant solubility enhancement with the use of a cyclodextrin.[17]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 1.77 mg of this compound (MW: 177.22 g/mol ).

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[10] Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for preparing a working solution for a cell-based assay where the final compound concentration is 10 µM and the final DMSO concentration is 0.1%.

  • Prepare HP-β-CD Solution: Prepare a 20 mM solution of HP-β-CD in your desired cell culture medium or assay buffer. Warm to 37°C and stir until fully dissolved.

  • Intermediate Dilution: Dilute your 10 mM stock solution from Protocol 1 to make a 2 mM intermediate stock in DMSO.

  • Final Dilution: Add 5 µL of the 2 mM intermediate stock to 995 µL of the pre-warmed 20 mM HP-β-CD solution. This creates a 10 µM working solution of your compound in a buffer containing 19.9 mM HP-β-CD and 0.5% DMSO.

  • Assay Addition: Add this working solution to your assay wells. For example, adding 10 µL of this solution to 40 µL of cells in media would result in a final compound concentration of 2 µM with 0.1% DMSO. The cyclodextrin helps maintain the compound's solubility in the final aqueous environment.[11][18]

Visualizations

experimental_workflow start Start: Need to test Compound X in aqueous bioassay stock Prepare 10-50 mM Stock in 100% DMSO start->stock test_dilution Test Dilution: Dilute stock to final concentration in assay buffer stock->test_dilution precipitate Precipitation Occurs? test_dilution->precipitate lower_conc Lower the final assay concentration precipitate->lower_conc Yes success Proceed with Assay: Compound is soluble precipitate->success No lower_conc->test_dilution use_cd Option 1: Add Cyclodextrin (e.g., HP-β-CD) to assay buffer lower_conc->use_cd use_cosolvent Option 2: Use a co-solvent (e.g., Ethanol) in intermediate dilution step lower_conc->use_cosolvent use_cd->test_dilution use_cosolvent->test_dilution signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream Compound 5-Phenyl-1,3,4- thiadiazol-2-amine (Insoluble Precipitate) Compound_Soluble Solubilized Compound Compound->Compound_Soluble Solubilization Strategy Compound_Soluble->PI3K Inhibition troubleshooting_logic start {Inconsistent Bioassay Results} check_sol Is the compound fully dissolved in the final assay medium? Visually inspect for precipitation. Centrifuge a sample. start->check_sol sol_yes {Yes, appears soluble} check_sol->sol_yes Yes sol_no {No, precipitation is visible} check_sol->sol_no No other_issues {Investigate other experimental variables: - Pipetting accuracy - Cell health - Reagent stability} sol_yes->other_issues implement_sol {Implement solubilization strategy: - Lower concentration - Use cyclodextrins - Use co-solvents} sol_no->implement_sol retest {Re-evaluate solubility and re-run assay} implement_sol->retest retest->check_sol

References

Technical Support Center: Characterization of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis & Purification

Q1: What is a common synthetic route for this compound, and what are the typical challenges?

A common and effective method for the synthesis of this compound is the cyclization of benzoyl thiosemicarbazide.[1] This reaction is often carried out using a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[1]

Troubleshooting Common Synthesis Issues:

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. Progress can be monitored using thin-layer chromatography (TLC).[2]

    • Side Reactions: The use of harsh dehydrating agents can sometimes lead to side products. Consider using milder reagents like polyphosphate ester (PPE).

    • Purification Loss: The product can be lost during workup and recrystallization. Optimize the recrystallization solvent and procedure to maximize recovery.

  • Purification Difficulties:

    • Persistent Impurities: If recrystallization from common solvents like ethanol is insufficient, column chromatography may be necessary.[3]

    • Coloration of Product: The final product should ideally be colorless or pale yellow crystals.[4] Discoloration may indicate the presence of impurities. Multiple recrystallizations or treatment with activated charcoal may be required.

Below is a generalized workflow for the synthesis of this compound.

cluster_synthesis Synthesis Workflow start Start Materials: Benzoic Acid & Thiosemicarbazide reaction Reaction with Dehydrating Agent (e.g., H₂SO₄ or PPE) start->reaction Step 1 workup Reaction Workup (e.g., Neutralization, Precipitation) reaction->workup Step 2 filtration Filtration and Washing workup->filtration Step 3 recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization Step 4 product Pure 5-Phenyl-1,3,4- thiadiazol-2-amine recrystallization->product Final Product

A generalized workflow for the synthesis of this compound.

2. NMR Spectroscopy

Q2: I am having trouble interpreting the ¹H NMR spectrum of my this compound derivative. What are the expected chemical shifts?

The ¹H NMR spectrum of this compound derivatives can sometimes be complex due to the potential for tautomerism and the electronic effects of the thiadiazole ring. Below is a table summarizing typical chemical shift ranges.

Proton Type Typical Chemical Shift (δ, ppm) in DMSO-d₆ Notes
NH₂ (Amine)7.0 - 7.5Broad singlet, integration corresponds to 2 protons. May exchange with D₂O.[5]
Aromatic (Phenyl)7.3 - 7.9Multiplet. Protons closer to the thiadiazole ring may be shifted downfield.[5]
Aromatic (Substituents)VariesDependent on the nature and position of the substituent.
NH (Amide/Tautomer)> 10.0If the compound exists in a tautomeric form or as an amide derivative, a downfield proton may be observed.[6]

Troubleshooting NMR Spectra:

  • Broad or Disappearing NH₂ Peak: This is common due to proton exchange. Running the spectrum in a different solvent or at a lower temperature may help to sharpen the peak. Adding a drop of D₂O will cause the NH₂ peak to disappear, confirming its identity.

  • Complex Aromatic Region: The phenyl protons can show complex splitting patterns. Using 2D NMR techniques like COSY can help to assign the signals.

  • Presence of Unexpected Signals: This could indicate the presence of impurities or isomers.[6] Careful purification is crucial.

Q3: What are the characteristic ¹³C NMR chemical shifts for the 5-Phenyl-1,3,4-thiadiazole core?

The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The chemical shifts of the thiadiazole ring carbons are particularly diagnostic.

Carbon Type Typical Chemical Shift (δ, ppm) in DMSO-d₆
C2 (Thiadiazole)163 - 169
C5 (Thiadiazole)159 - 163
Phenyl Carbons117 - 147

3. Mass Spectrometry

Q4: What are the expected fragmentation patterns for this compound derivatives in mass spectrometry?

Electron impact (EI) mass spectrometry of this compound and its derivatives often shows a prominent molecular ion peak (M⁺).[5] The fragmentation pattern can provide valuable structural information.

m/z Value Fragment Notes
177[C₈H₇N₃S]⁺Molecular ion of the parent compound.[5]
121[C₆H₅CS]⁺Loss of N₂ and NH.
104[C₆H₅CN]⁺Loss of SH and N₂.
77[C₆H₅]⁺Phenyl cation.[5]

Troubleshooting Mass Spectra:

  • No Molecular Ion Peak: If the molecular ion is not observed, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Ambiguous Fragmentation: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the fragments, aiding in their identification.

The logical flow for troubleshooting mass spectrometry data is outlined below.

A logical workflow for troubleshooting mass spectrometry data.

4. Infrared (IR) Spectroscopy

Q5: What are the key IR absorption bands to look for in this compound derivatives?

IR spectroscopy is a quick and useful tool for identifying key functional groups.

Functional Group **Typical Wavenumber (cm⁻¹) **Notes
N-H Stretch (Amine)3100 - 3300Two bands for the symmetric and asymmetric stretching of the primary amine.[7]
C=N Stretch (Thiadiazole)1620 - 1640Characteristic of the C=N bond within the thiadiazole ring.[7]
C-S Stretch (Thiadiazole)680 - 700Often a weaker band.
Aromatic C-H Stretch> 3000Stretching vibrations of the phenyl ring protons.
Aromatic C=C Stretch1450 - 1600Multiple bands are usually observed.

5. Solubility & Stability

Q6: I am having difficulty dissolving my this compound derivative. What solvents are recommended?

The solubility of these derivatives can be challenging due to their relatively polar and rigid structure.

  • Good Solubility: Generally soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[8]

  • Moderate to Poor Solubility: May have limited solubility in alcohols like ethanol and methanol, and are generally poorly soluble in non-polar solvents like hexane and chloroform.[4]

  • Aqueous Solubility: Solubility in aqueous solutions is typically low but can be influenced by pH due to the basicity of the amino group.[9] Acidic conditions may improve solubility by protonating the amine.

Q7: Are this compound derivatives generally stable?

The 1,3,4-thiadiazole ring is a stable aromatic system.[9] However, like many organic compounds, they can be sensitive to strong oxidizing or reducing agents and extreme pH conditions. For long-term storage, it is advisable to keep them in a cool, dry, and dark place.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).[4]

  • Addition of Dehydrating Agent: Slowly add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid with cooling.[1] Alternatively, polyphosphate ester (PPE) in a solvent like chloroform can be used.[4]

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.[2][4]

  • Workup: After cooling, carefully pour the reaction mixture into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.[4]

  • Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with water. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[4]

References

Technical Support Center: Purification of 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Phenyl-1,3,4-thiadiazol-2-amine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective methods for purifying crude this compound are recrystallization, acid-base washing, and column chromatography.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Several solvents can be used for recrystallization, with the choice often depending on the specific impurities present. Commonly used solvents include methanol, ethanol, and mixtures of dimethylformamide (DMF) and water.[1]

Q3: What are the expected melting point and appearance of pure this compound?

A3: Pure this compound is typically a white to light-yellow solid.[2][3] The reported melting point is generally in the range of 223-228 °C.[4]

Q4: How can I remove unreacted starting materials like thiosemicarbazide and benzoic acid?

A4: Unreacted thiosemicarbazide and benzoic acid can often be removed by washing the crude product. Benzoic acid, being acidic, can be removed by washing with a mild base such as a 5% sodium carbonate solution.[1] Thiosemicarbazide has some solubility in water and can be reduced by washing with cold water.

Troubleshooting Guide

Issue 1: The recrystallized product is still colored (yellow or brown).

  • Possible Cause: Presence of colored impurities, possibly from side reactions or degradation of starting materials.

  • Solution:

    • Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Heat the mixture for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Solvent Selection: Experiment with different recrystallization solvents. A solvent in which the impurity is highly soluble and the desired compound is sparingly soluble at room temperature is ideal.

Issue 2: Low recovery of the product after recrystallization.

  • Possible Cause 1: The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures.

  • Solution 1:

    • Solvent System Modification: Try a mixed solvent system. For example, if the product is highly soluble in ethanol, you can add a less polar solvent in which the product is less soluble (an "anti-solvent"), like water or hexane, dropwise to the hot solution until it just starts to become cloudy. Then, allow it to cool slowly.

  • Possible Cause 2: The product is precipitating too quickly, trapping impurities and leading to losses in subsequent purification steps.

  • Solution 2:

    • Slow Cooling: Ensure the crystallization process is slow. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

Issue 3: The product oils out during recrystallization instead of forming crystals.

  • Possible Cause: The melting point of the impure product is lower than the boiling point of the recrystallization solvent.

  • Solution:

    • Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.

    • Increase Solvent Volume: Use a larger volume of the solvent to ensure the product remains in solution at a temperature below its melting point.

    • Seeding: Introduce a seed crystal of pure this compound to the cooled solution to initiate crystallization.

Data Presentation

Table 1: Summary of Purification Methods and Reported Data for this compound

Purification MethodSolvent/Mobile PhaseReported Yield (%)Reported Melting Point (°C)Reference
RecrystallizationMethanol97228-230[2][3]
RecrystallizationEthanolNot SpecifiedNot Specified[5][6]
RecrystallizationDMF/H₂O (1:2)94.2Not Specified[1]
Not SpecifiedNot Specified91227-228[4]

Experimental Protocols

Protocol 1: Recrystallization from Methanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold methanol, and dry them under reduced pressure.

Protocol 2: Acid-Base Wash

  • Suspension: Suspend the crude product in a suitable organic solvent in which the desired compound is soluble, such as ethyl acetate.

  • Acid Wash: Transfer the suspension to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities. Separate the organic layer.

  • Base Wash: Wash the organic layer with a dilute base solution (e.g., 5% NaHCO₃) to remove any acidic impurities. Separate the organic layer.[1]

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Crude this compound Wash Acid-Base Wash Crude->Wash Initial Cleanup Recrystallization Recrystallization Wash->Recrystallization Primary Purification Chromatography Column Chromatography (Optional) Recrystallization->Chromatography High Purity (Optional) Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the purification of crude this compound.

Impurity_Removal cluster_impurities Impurity Types cluster_methods Purification Methods Impurity Common Impurities Starting_Materials Unreacted Starting Materials (e.g., Benzoic Acid, Thiosemicarbazide) Impurity->Starting_Materials Side_Products Reaction Side-Products Impurity->Side_Products Colored_Impurities Colored Impurities Impurity->Colored_Impurities Acid_Base_Wash Acid-Base Wash Starting_Materials->Acid_Base_Wash Recrystallization Recrystallization Side_Products->Recrystallization Column_Chromatography Column Chromatography Side_Products->Column_Chromatography Colored_Impurities->Recrystallization Charcoal Activated Charcoal Treatment Colored_Impurities->Charcoal

Caption: Relationship between common impurity types and effective purification methods.

References

Technical Support Center: Enhancing the Biological Activity of 5-Phenyl-1,3,4-thiadiazol-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of 5-Phenyl-1,3,4-thiadiazol-2-amine to enhance its biological activity.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis & Purification

Question: My yield of this compound is consistently low when using the classical cyclization of thiosemicarbazide and benzoic acid. What are the common causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors. Here’s a troubleshooting guide:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure you are using a suitable dehydrating agent for the cyclization step. Concentrated sulfuric acid is commonly used, but polyphosphoric acid (PPA) can be a milder and effective alternative.[1][2] Refluxing for an adequate amount of time (typically 8-10 hours) is crucial for driving the reaction forward.[3]

  • Side Reactions: Thiosemicarbazides can undergo alternative cyclization pathways, especially depending on the pH.

    • Solution: Maintaining acidic conditions favors the formation of the 1,3,4-thiadiazole ring.[4] Using phosphorus pentachloride as a catalyst in a solid-phase reaction at room temperature has been reported to give high yields (over 91%) and simplifies the work-up.[5]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield.

    • Solution: While some methods use strong acids as both catalyst and solvent, others employ solvents like methanol or chloroform with a catalyst.[3][6] Optimizing the temperature is also key; for instance, when using polyphosphoric acid, heating to around 100-120°C for 1-2 hours is often effective.[1]

  • Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.

    • Solution: After the reaction, pouring the mixture into ice-water and neutralizing with a base (like ammonium hydroxide or sodium bicarbonate) will precipitate the crude product.[1][6] Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common and effective purification method.[3]

Question: I am observing multiple spots on my TLC plate after synthesizing a this compound derivative, making purification difficult. What could be the issue?

Answer: The presence of multiple spots on a TLC plate indicates impurities, which could be unreacted starting materials or side products.

  • Unreacted Starting Materials: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC. If starting material is still present after the expected reaction time, you can try extending the reflux time or adding a slight excess of one of the reagents.

  • Formation of Isomers or Side Products: As mentioned, thiosemicarbazides can cyclize to form other heterocyclic rings like 1,2,4-triazoles, especially under basic conditions.[4]

    • Solution: Strictly maintain acidic conditions during the cyclization step to favor the formation of the desired 1,3,4-thiadiazole.

  • Decomposition: The product might be degrading under the reaction or work-up conditions.

    • Solution: If you suspect your product is sensitive to heat or strong acids, consider using milder reaction conditions. For example, using polyphosphate ester (PPE) in chloroform can allow for lower reaction temperatures.[2]

Biological Assays

Question: My this compound derivative precipitates out of the aqueous buffer during my biological assay. How can I resolve this solubility issue?

Answer: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including thiadiazole derivatives, especially those with aromatic substitutions.[7] Here are several strategies to address this:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a widely used co-solvent to dissolve organic compounds for in vitro assays.[8]

    • Procedure: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock solution into your aqueous assay buffer to the final desired concentration.

    • Troubleshooting:

      • Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced toxicity or interference with the assay.[7]

      • If precipitation still occurs upon dilution, try using a mixture of DMSO with another water-miscible organic solvent like ethanol.[7]

      • Perform serial dilutions instead of a single large dilution to gradually change the solvent environment.[7]

  • pH Adjustment: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can increase its solubility.[8]

    • Procedure: Determine the pKa of your compound. For acidic compounds, increasing the pH above the pKa will deprotonate the molecule, often increasing solubility. For basic compounds, decreasing the pH below the pKa will lead to protonation and potentially enhanced solubility.

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming more water-soluble inclusion complexes.[7][8]

    • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.

Question: I am observing high variability in the results of my biological assays between replicates. What could be the cause?

Answer: High variability in assay results is often linked to issues with compound solubility and stability.

  • Inconsistent Dissolution: The compound may not be fully and consistently dissolved in your stock solution or the final assay medium.

    • Solution: Always visually inspect your stock solutions to ensure the compound is completely dissolved. Gentle warming or sonication can aid in dissolution.[8] Prepare fresh dilutions of your compound immediately before each experiment to minimize the risk of precipitation over time.

  • Compound Instability: The compound may be degrading in the assay buffer or DMSO stock over time.

    • Solution: Assess the stability of your compound in the assay buffer over the duration of the experiment. If instability is suspected, consider preparing fresh stock solutions for each experiment. If you suspect instability in DMSO, you could try other organic solvents like N,N-dimethylformamide (DMF).[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for modifying this compound to enhance its biological activity?

A1: The 2-amino group and the 5-phenyl ring are the primary sites for modification.

  • Modification of the 2-amino group: The amino group can be acylated, converted to Schiff bases, or used as a nucleophile in various reactions to introduce different substituents. These modifications can significantly impact the compound's interaction with biological targets.

  • Substitution on the 5-phenyl ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy groups) on the phenyl ring can alter the electronic and steric properties of the molecule, which in turn can influence its biological activity.[9] For instance, the presence of electron-withdrawing or electron-donating groups can affect the molecule's binding affinity to target enzymes or receptors.

Q2: What types of biological activities are commonly associated with this compound derivatives?

A2: Derivatives of this compound have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer[9][10][11][12][13]

  • Antimicrobial (antibacterial and antifungal)[3][14][15][16][17][18][19]

  • Anti-inflammatory[20]

  • Enzyme inhibition (e.g., α-glucosidase, carbonic anhydrase, MAO-A)[21][22][23][24][25][26]

  • Anticonvulsant and muscle relaxant[27]

Q3: How do substituents on the 5-phenyl ring affect the anticancer activity of these compounds?

A3: The nature and position of substituents on the 5-phenyl ring can have a profound impact on anticancer activity. For example, in a series of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines tested against the MCF-7 breast cancer cell line, compounds with bromo, hydroxyl, and methoxy substituents showed moderate-to-good anticancer activity.[9] Another study found that derivatives with a para-tolyl or para-methoxyphenyl group at the 5-position exhibited favorable anticancer activity.[11] The introduction of a piperazine ring through an acetamide linker has also been shown to be advantageous for antiproliferative activity.[11]

Quantitative Data Summary

Table 1: Anticancer Activity of this compound Derivatives
Compound ID5-Phenyl Ring Substituent2-Amino Group ModificationCancer Cell LineIC50 (µM)Reference
- 4-ChloroPiperazine acetamide with o-ethoxyphenylMCF-72.32[11]
- 4-ChloroPiperazine acetamide with o-ethoxyphenylHepG23.13[10]
- 4-ChloroBenzyl piperidine acetamideMCF-73.77[28]
- 4-ChloroBenzyl piperidine acetamideHepG24.49[28]
- 2-(Benzenesulfonylmethyl)UnmodifiedLoVo2.44[13]
- 2-(Benzenesulfonylmethyl)UnmodifiedMCF-723.29[13]
- 4-BromoUnmodifiedMCF-724.0 (µg/mL)[9]
- 4-HydroxyUnmodifiedMCF-731.2 (µg/mL)[9]
- 4-MethoxyUnmodifiedMCF-746.8 (µg/mL)[9]
- UnsubstitutedPhenylA5491.62[11]
- 4-Tolyl-A5492.53[11]
- 4-Methoxyphenyl-A5492.62[11]
Table 2: Antimicrobial Activity of this compound Derivatives
Compound ID5-Phenyl Ring SubstituentTarget OrganismMIC (µg/mL)Reference
8a 4-FluoroS. aureus20[17]
8a 4-FluoroB. subtilis22[17]
8b 4-ChloroS. aureus26[17]
8b 4-ChloroB. subtilis28[17]
8d 4-HydroxyA. niger32[17]
8d 4-HydroxyC. albicans36[17]
8e 4-MethoxyA. niger38[17]
8e 4-MethoxyC. albicans42[17]

Experimental Protocols

Protocol 1: General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

This protocol describes the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines via the cyclization of an aryl carboxylic acid and thiosemicarbazide.

Materials:

  • Aryl carboxylic acid

  • Thiosemicarbazide

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

  • Ice-cold water

  • Ammonium hydroxide or Sodium bicarbonate solution

  • Ethanol for recrystallization

Procedure:

  • Add the aryl carboxylic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents) to a round-bottom flask.[5]

  • Carefully add concentrated sulfuric acid or PPA to the mixture with stirring.[3]

  • Heat the reaction mixture under reflux for 8-10 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture slowly into ice-cold water with constant stirring.

  • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until a precipitate is formed.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 5-aryl-1,3,4-thiadiazol-2-amine.[3]

Protocol 2: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a common method for assessing the antibacterial activity of synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar medium

  • Sterile Petri dishes

  • Sterile cork borer

  • Standard antibiotic (e.g., Ciprofloxacin)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare nutrient agar plates by pouring the sterilized medium into Petri dishes and allowing it to solidify.

  • Inoculate the agar plates with the test bacterial culture by evenly spreading a standardized inoculum.

  • Create wells in the agar plates using a sterile cork borer.

  • Prepare solutions of the synthesized compounds and the standard antibiotic at a known concentration in DMSO.

  • Add a specific volume (e.g., 100 µL) of each compound solution, the standard antibiotic, and a DMSO control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay start Starting Materials (Aryl Carboxylic Acid + Thiosemicarbazide) reaction Cyclization Reaction (Acid Catalyst, Reflux) start->reaction workup Work-up (Precipitation & Neutralization) reaction->workup purification Purification (Recrystallization) workup->purification product Pure 5-Aryl-1,3,4-thiadiazol-2-amine purification->product dissolution Compound Dissolution (DMSO Stock) product->dissolution To Biological Testing dilution Serial Dilution in Assay Buffer dissolution->dilution incubation Incubation with Biological Target (e.g., Cancer Cells, Bacteria) dilution->incubation measurement Measurement of Biological Activity (e.g., IC50, Zone of Inhibition) incubation->measurement analysis Data Analysis measurement->analysis

Caption: General workflow for the synthesis and biological evaluation of 5-Aryl-1,3,4-thiadiazol-2-amine derivatives.

troubleshooting_solubility cluster_cosolvent Co-solvent Strategy problem Problem: Compound Precipitates in Aqueous Buffer cause Likely Cause: Poor Aqueous Solubility problem->cause solution1 Solution 1: Use Co-solvents (e.g., DMSO) cause->solution1 solution2 Solution 2: Adjust pH cause->solution2 solution3 Solution 3: Use Excipients (e.g., Cyclodextrins) cause->solution3 step1_1 Prepare high-concentration stock in DMSO solution1->step1_1 step1_2 Dilute into assay buffer step1_1->step1_2 step1_3 Keep final DMSO concentration < 0.5% step1_2->step1_3

Caption: Troubleshooting workflow for addressing poor solubility of thiadiazole derivatives in biological assays.

synthesis_troubleshooting problem Problem: Low Yield in Synthesis cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Purification Losses problem->cause3 solution1 Optimize Reaction Conditions: - Use effective dehydrating agent (e.g., PPA) - Ensure sufficient reflux time cause1->solution1 solution2 Control Reaction Pathway: - Maintain acidic conditions to favor thiadiazole formation cause2->solution2 solution3 Improve Work-up & Purification: - Efficient precipitation and neutralization - Careful recrystallization cause3->solution3

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

stability issues of 5-Phenyl-1,3,4-thiadiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Phenyl-1,3,4-thiadiazol-2-amine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or Crystallization of the Compound in Solution - The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. - The temperature of the solution has decreased, reducing solubility. - The solvent has evaporated, increasing the concentration.- Prepare a fresh solution at a lower concentration. - Gently warm the solution to redissolve the compound, if thermally stable. - Store solutions in tightly sealed containers to prevent solvent evaporation. - Consider using a co-solvent to improve solubility.
Discoloration of the Solution (e.g., turning yellow or brown) - Degradation of the compound due to exposure to light (photodegradation). - Oxidation of the compound. - Reaction with impurities in the solvent or container.- Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1] - Prepare fresh solutions before use. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use high-purity solvents and clean glassware.
Loss of Compound Activity or Inconsistent Experimental Results - Chemical degradation of the compound in the solution over time. - Hydrolysis of the compound, especially in aqueous solutions or protic solvents. - Adsorption of the compound onto the surface of the storage container.- Perform a stability study to determine the viable storage time for your specific solution and conditions. - Prepare fresh solutions for each experiment. - If using aqueous solutions, consider buffering the solution to a pH where the compound is more stable. - Use low-adsorption vials (e.g., polypropylene or silanized glass).
Formation of Unknown Peaks in Analytical Chromatography (e.g., HPLC) - Degradation of the compound into one or more new chemical entities.- Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products.[2] - Use a stability-indicating analytical method to separate the parent compound from its degradants.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solutions of this compound?

For solid this compound, storage at 2-8°C and protection from light is recommended.[1] For solutions, it is best practice to store them at low temperatures (2-8°C or frozen at -20°C or -80°C) and always protected from light. The optimal storage conditions will depend on the solvent and the required stability duration. It is highly recommended to conduct a solution stability study for your specific experimental conditions.

2. In which solvents is this compound soluble and stable?

The compound is reported to be soluble in Dimethylformamide (DMF).[1] Synthesis procedures often involve recrystallization from ethanol, suggesting short-term stability in this solvent.[3][4] For other solvents, solubility and stability should be determined empirically. It is generally advisable to start with common organic solvents such as Dimethyl Sulfoxide (DMSO) and DMF, and then dilute into aqueous buffers if required for biological assays. Be aware that prolonged storage in protic solvents like alcohols or aqueous solutions may lead to hydrolysis.

3. How can I assess the stability of this compound in my specific solution?

A solution stability study should be performed. This typically involves preparing the solution and storing it under defined conditions (e.g., temperature, light exposure). Aliquots are then analyzed at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the compound remaining.

4. What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not well-documented in the literature, similar heterocyclic compounds can be susceptible to:

  • Hydrolysis: The thiadiazole ring or the amine group may be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The amine group and the sulfur atom in the thiadiazole ring can be sites of oxidation.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, leading to complex degradation pathways.

5. How long can I store a stock solution of this compound?

The duration for which a stock solution can be stored depends on the solvent, concentration, storage temperature, and exposure to light. It is not recommended to use stock solutions for extended periods without performing a stability study. For critical applications, it is always best to use freshly prepared solutions.

Physicochemical Properties and Solubility

PropertyValueReference
Molecular Formula C₈H₇N₃S[5]
Molecular Weight 177.23 g/mol [5]
Melting Point 223-227 °C[5]
Appearance Solid[5]
Solubility Soluble in Dimethylformamide (DMF)[1]
Storage (Solid) 2-8°C, protect from light[1]

Experimental Protocols

General Protocol for Solution Stability Assessment

This protocol is a general guideline based on ICH recommendations and should be adapted for your specific experimental needs.[2]

1. Materials:

  • This compound
  • High-purity solvents (e.g., DMSO, DMF, ethanol, buffered aqueous solutions)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Amber glass vials or clear vials with light protection
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • HPLC column (e.g., C18)
  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve the compound in the chosen solvent to a specific concentration (e.g., 1 mg/mL or 10 mM).
  • Ensure the compound is fully dissolved. Sonication may be used if necessary, but be cautious of potential heating.

3. Stability Study Design:

  • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles or contamination of the main stock.
  • Store the vials under different conditions to be tested (e.g., room temperature, 2-8°C, -20°C, protected from light, exposed to light).
  • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for extended studies).

4. Sample Analysis:

  • At each time point, retrieve a vial from each storage condition.
  • Allow the solution to come to room temperature if it was stored cold.
  • Analyze the concentration of this compound using a validated, stability-indicating HPLC method. The initial time point (T=0) serves as the 100% reference.
  • Visually inspect the solution for any changes in color or for the presence of precipitate.

5. Data Analysis:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point.
  • Plot the percentage remaining versus time for each storage condition.
  • Determine the time at which the concentration falls below an acceptable limit (e.g., 90% of the initial concentration).

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot store Store under Defined Conditions (Temp, Light) aliquot->store timepoints Analyze at Pre-defined Time Points (T=0, T=x, T=y...) store->timepoints analyze HPLC Analysis (Quantify Compound) timepoints->analyze data Data Analysis (% Remaining vs. Time) analyze->data conclusion Determine Stability and Shelf-life data->conclusion Degradation_Pathway Potential Hydrolytic Degradation Pathway compound This compound intermediate Thiadiazole Ring Opening compound->intermediate H2O / H+ or OH- products Benzoic Acid + Thiocarbohydrazide Derivatives intermediate->products Further Hydrolysis

References

Technical Support Center: Refining the Purification of 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 5-Phenyl-1,3,4-thiadiazol-2-amine. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the purification of this compound.

Observed Problem Potential Cause Recommended Solution
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - The cooling process was too rapid.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices include ethanol and methanol.[1][2] - Use a minimal amount of hot solvent to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization. - The compound's melting point is below the solvent's boiling point. - Supersaturation of the solution.- Attempt to purify a small sample by another method (e.g., column chromatography) to remove impurities, then use the pure solid to seed the supersaturated solution. - Choose a lower-boiling point solvent for recrystallization. - Try scratching the inside of the flask with a glass rod to induce crystallization.
Colored Impurities in the Final Product - Presence of colored byproducts from the synthesis. - Oxidation of the amine functionality.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent oxidation.
Presence of Starting Materials in the Final Product (e.g., Benzoic Acid or Thiosemicarbazide) - Incomplete reaction. - Inefficient removal during work-up.- For unreacted benzoic acid, wash the crude product with a mild base like sodium bicarbonate solution before recrystallization. The benzoic acid will be converted to its water-soluble salt and removed in the aqueous layer. - To remove unreacted thiosemicarbazide, which has some water solubility, thorough washing of the crude precipitate with water can be effective.
Broad Melting Point Range - The presence of impurities.- Repeat the recrystallization process. - Consider using a different solvent or a mixture of solvents for recrystallization. - If recrystallization is ineffective, column chromatography may be necessary for further purification.
Product is Insoluble in Common Recrystallization Solvents - The compound is highly crystalline and has low solubility.- Try a solvent mixture. Dissolve the compound in a small amount of a good solvent (a solvent in which it is highly soluble) and then add a poor solvent (a solvent in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to redissolve and then cool slowly. - Consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by the addition of an anti-solvent like water to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently reported method for purifying this compound is recrystallization.[1][2] Ethanol and methanol are commonly used solvents for this purpose.[1] The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by filtration of any insoluble impurities and slow cooling to allow for the formation of pure crystals.

Q2: How can I remove unreacted benzoic acid from my crude product?

A2: Unreacted benzoic acid can be effectively removed by performing a liquid-liquid extraction or a wash with a mild aqueous base. By dissolving your crude product in an organic solvent (like ethyl acetate) and washing it with a saturated solution of sodium bicarbonate, the acidic benzoic acid will be converted to its water-soluble sodium salt and will partition into the aqueous layer. The purified this compound will remain in the organic layer.

Q3: My purified product is slightly yellow. Is this normal and how can I decolorize it?

A3: A slight yellow color can be common due to minor impurities or slight oxidation. If a colorless product is desired, you can treat a solution of your compound with activated charcoal during the recrystallization process. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration.

Q4: What analytical techniques can I use to assess the purity of my this compound?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the purity.[2] A single spot on the TLC plate in an appropriate solvent system is a good indication of purity. For quantitative analysis and to confirm the absence of impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. The melting point of the purified compound can also be compared to the literature value (around 223-227 °C) as an indicator of purity.

Q5: What should I do if my compound fails to crystallize from the solution?

A5: If your compound oils out or remains in solution, you can try several techniques to induce crystallization. These include scratching the inner surface of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution for a longer period in an ice bath. If these methods fail, it may indicate the presence of significant impurities that are inhibiting crystallization, and a more rigorous purification method like column chromatography might be necessary.

Experimental Protocols

Recrystallization from Ethanol

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of ethanol, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil.

  • Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven or air dry to a constant weight.

Acid-Base Extraction for Removal of Benzoic Acid

Objective: To remove acidic impurities, such as unreacted benzoic acid, from the crude product.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Separatory funnel

  • Beakers

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable volume of ethyl acetate in a beaker.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.

  • Allow the layers to separate. The top layer is the organic phase containing your product, and the bottom layer is the aqueous phase containing the sodium salt of benzoic acid.

  • Drain the aqueous layer and discard it.

  • Wash the organic layer with water and then with brine (saturated NaCl solution).

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified product. This product can then be further purified by recrystallization if necessary.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Hot Ethanol Crude->Dissolve Hot_Filtration Hot Filtration Dissolve->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Clear Filtrate Impurities Insoluble Impurities Hot_Filtration->Impurities Removed Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Crystals Soluble_Impurities Soluble Impurities in Filtrate Filtration->Soluble_Impurities Filtrate Pure_Product Pure Product Drying->Pure_Product

Caption: Recrystallization Workflow for Purification.

Troubleshooting_Logic Start Start | Purification Issue Check_Purity Assess Purity (TLC, Melting Point) Start->Check_Purity Impure Impure? Check_Purity->Impure Recrystallize Recrystallize (Ethanol or Methanol) Impure->Recrystallize Yes Pure Pure Product | (Proceed with work) Impure->Pure No Check_Again Re-assess Purity Recrystallize->Check_Again Acid_Wash Acidic Impurity Suspected? | (e.g., Benzoic Acid) Check_Again->Acid_Wash Column Consider Column Chromatography Column->Pure Acid_Wash->Column No Base_Wash Perform Bicarbonate Wash Acid_Wash->Base_Wash Yes Base_Wash->Recrystallize

Caption: Troubleshooting Logic for Purification Issues.

References

avoiding dimer formation in 5-Phenyl-1,3,4-thiadiazol-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyl-1,3,4-thiadiazol-2-amine. The primary focus is on preventing undesired side reactions, particularly dimer formation, during common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a high molecular weight byproduct in my reaction, which I suspect is a dimer. What could be the cause?

A1: Dimer formation in reactions involving this compound can occur under specific conditions, often driven by the reactivity of the exocyclic amino group. Potential causes include:

  • High Temperatures: Elevated temperatures can provide the activation energy for intermolecular side reactions.

  • High Concentrations: Increased proximity of reactant molecules in concentrated solutions can favor bimolecular side reactions leading to dimers.

  • Strong Bases or Acids: Extreme pH conditions can alter the nucleophilicity of the amino group or activate the thiadiazole ring, potentially catalyzing self-reaction.

  • Inappropriate Acylating or Activating Agents: Certain reagents used for acylation or other modifications might inadvertently promote intermolecular coupling.

  • Presence of Oxidizing Agents: Oxidative conditions could potentially lead to the formation of azo or other coupled dimers.

Q2: How can I adjust my reaction conditions to minimize dimer formation during an acylation reaction?

A2: To minimize dimerization during acylation, consider the following adjustments:

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or even -20 °C) to slow down the rate of the dimerization side reaction.

  • Dilution: Run the reaction under more dilute conditions to decrease the probability of intermolecular collisions.

  • Order of Addition: Add the acylating agent (e.g., acyl chloride or anhydride) slowly and dropwise to a solution of the this compound. This maintains a low concentration of the reactive acylating agent and favors the desired intramolecular reaction.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., triethylamine or diisopropylethylamine) to neutralize any acid byproducts without promoting side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions.

Q3: What type of dimer structures are possible, and how can I characterize them?

A3: While not extensively reported, plausible dimer structures could arise from intermolecular reactions involving the amino group. A common possibility is the formation of an aminal-like or diazenyl-linked dimer under specific conditions.

To characterize a suspected dimer, the following techniques are recommended:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to approximately twice the mass of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your product with that of the starting material. Dimer formation will result in a more complex spectrum, and changes in the chemical shifts of the aromatic and amine protons can provide structural clues.

  • Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies in the IR spectrum can indicate the involvement of the amino group in a new bond formation.

Q4: Are there specific reaction types that are more prone to dimer formation with this compound?

A4: Reactions that involve activation of the amino group or the thiadiazole ring are more susceptible to dimerization. These include:

  • Reactions with highly reactive electrophiles: Using overly reactive acylating or alkylating agents can lead to uncontrolled side reactions.

  • Diazotization reactions: While useful for creating azo dyes, improper control of diazotization conditions can lead to self-coupling reactions.[1][2]

  • Oxidative coupling reactions: The presence of oxidizing agents can promote the formation of azo-linked dimers.

Experimental Protocols

Protocol 1: N-Acylation of this compound with an Acyl Chloride

This protocol is designed to minimize dimer formation during the acylation of the 2-amino group.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine)

  • Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1 equivalent of this compound in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.2 equivalents of the tertiary amine base (e.g., TEA) to the solution.

  • In a separate flask, prepare a solution of 1.1 equivalents of the acyl chloride in the same anhydrous solvent.

  • Using a dropping funnel, add the acyl chloride solution dropwise to the stirred solution of the amine at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel, wash it thoroughly with cold water, and air-dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acylated product.

Protocol 2: Synthesis of a Schiff Base from this compound

This protocol describes the formation of an imine (Schiff base) and includes steps to avoid side reactions.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.

  • Add 1.05 equivalents of the desired aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent.

Data Presentation

Table 1: Recommended Reaction Conditions to Minimize Dimerization

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureReduces the rate of bimolecular side reactions.
Concentration 0.1 M to 0.5 MMinimizes intermolecular interactions.
Order of Addition Slow, dropwise addition of the electrophileMaintains a low concentration of the reactive species.
Base (for Acylation) Triethylamine, DIPEANon-nucleophilic bases that neutralize acid byproducts without catalyzing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidative coupling.

Visualizations

Signaling Pathways and Experimental Workflows

Dimerization_Pathway cluster_desired Desired Reaction Pathway cluster_side Undesired Dimerization Pathway A 5-Phenyl-1,3,4- thiadiazol-2-amine Desired Desired Monomeric Acylated Product A->Desired Acylation Dimer Potential Dimer (Side Product) A->Dimer Self-Reaction Acyl Acylating Agent (e.g., R-COCl) Acyl->Desired Conditions Reaction Conditions (Temp, Conc., Base) Conditions->A Conditions->Acyl

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting_Workflow start Start: Dimer Formation Suspected check_temp Is Reaction Temperature > RT? start->check_temp lower_temp Action: Lower Temperature (e.g., 0 °C) check_temp->lower_temp Yes check_conc Is Concentration > 0.5 M? check_temp->check_conc No lower_temp->check_conc dilute Action: Dilute Reaction Mixture check_conc->dilute Yes check_addition Is Electrophile Added All at Once? check_conc->check_addition No dilute->check_addition slow_addition Action: Add Electrophile Dropwise check_addition->slow_addition Yes re_evaluate Re-evaluate Results check_addition->re_evaluate No slow_addition->re_evaluate

Caption: Troubleshooting Workflow for Dimer Formation.

References

Validation & Comparative

Comparative Antimicrobial Efficacy: 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives against the widely-used broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. The data presented is synthesized from multiple studies investigating the antimicrobial potential of this class of thiadiazole compounds, offering a valuable resource for researchers in the field of infectious diseases and drug discovery.

Executive Summary

Derivatives of this compound have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. In various studies, these compounds have exhibited comparable, and in some instances, superior efficacy to ciprofloxacin, a well-established antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. The antimicrobial action of thiadiazole derivatives is believed to stem from the inhibition of essential microbial enzymes. This guide summarizes the key quantitative data from comparative studies, details the experimental methodologies employed, and provides visualizations of the experimental workflow.

Data Presentation: Quantitative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives compared to ciprofloxacin against several bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Compound DerivativeBacterial StrainMIC (µg/mL) of Thiadiazole DerivativeMIC (µg/mL) of CiprofloxacinReference
Fluorinated & Chlorinated derivatives (8a, 8b) Staphylococcus aureus20–2818–20[1]
Bacillus subtilis20–2818–20[1]
Halogenated & Hydroxyl derivatives (8a-d) Escherichia coli24–4020–24[1]
Pseudomonas aeruginosa24–4020–24[1]
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (4a-c) Staphylococcus aureusSignificant Activity20[2]
Bacillus subtilisSignificant Activity20[2]
Escherichia coliSignificant Activity20[2]
Pseudomonas aeruginosaSignificant Activity20[2]

*Exact MIC values for these specific derivatives were not provided in the abstract, but the study reported "significant antibacterial activity" in comparison to the standard drug at the tested concentration.[2]

Experimental Protocols

The antimicrobial efficacy data presented in this guide was primarily obtained through the following standard microbiological assays:

Disk Diffusion Technique

This method is used to assess the susceptibility of bacteria to antimicrobial agents.

Methodology:

  • A standardized inoculum of the test bacterium is uniformly streaked onto the surface of a solid growth medium (e.g., Mueller-Hinton agar).

  • Filter paper disks impregnated with a known concentration of the test compound (this compound derivatives) and the control antibiotic (ciprofloxacin) are placed on the agar surface.

  • The plates are incubated under appropriate conditions (typically 37°C for 18-24 hours).

  • The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.

  • If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.

  • The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine the susceptibility of the microorganism.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This technique is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • A serial dilution of the test compound and ciprofloxacin is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes or a microtiter plate.

  • Each tube or well is then inoculated with a standardized suspension of the test microorganism.

  • Positive (no antimicrobial agent) and negative (no microorganism) controls are included.

  • The tubes or plates are incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity or growth of the microorganism.[3]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining and comparing the antimicrobial efficacy of the test compounds.

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis A Bacterial Culture Preparation D Disk Diffusion Assay A->D E Broth Dilution Assay (MIC) A->E B Preparation of Thiadiazole Derivatives B->D B->E C Preparation of Ciprofloxacin Standard C->D C->E F Measure Zone of Inhibition D->F G Determine MIC Values E->G H Comparative Analysis F->H G->H G Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase Cipro->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV inhibits DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Topo_IV->DNA_Rep Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death disruption leads to

References

A Comparative Analysis: 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives Challenge Fluconazole in Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for more effective antifungal agents to combat the rise of drug-resistant fungal infections, derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine are emerging as promising candidates, demonstrating comparable and, in some cases, superior activity to the widely used drug, fluconazole. This guide provides a detailed comparison of the antifungal efficacy of these thiadiazole derivatives against fluconazole, supported by experimental data, established protocols, and an examination of their mechanisms of action.

Quantitative Antifungal Activity: A Head-to-Head Comparison

The in vitro antifungal activity of this compound derivatives has been evaluated against a range of pathogenic fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is a synthesis of findings from multiple studies, showcasing the potential of these compounds against various Candida species and Aspergillus niger.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives vs. Fluconazole

Fungal Strain5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans32-42[1]24-26[1]
Aspergillus niger32-42[1]24-26[1]
Candida albicans ATCC 90028>16010
Candida crusei ATCC 625810 - >16020
Candida parapsilosis ATCC 2201940 - >16020
Candida tropicalis ATCC 1380380 - >16040
Candida albicans ATCC 102315 - >16010
Candida glabrata ATCC 200110 - >16040
Candida famata10 - >16020
Candida lusitaniae20 - >16040

Note: The range of MIC values for the thiadiazole derivatives reflects the testing of various substitutions on the phenyl ring. The data from the second set of Candida species is derived from a study on 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives.

Dissecting the Mechanism of Action

Both fluconazole and the this compound derivatives primarily exert their antifungal effects by targeting the synthesis of ergosterol, an essential component of the fungal cell membrane.

Fluconazole: As a triazole antifungal, fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. By disrupting this step, fluconazole leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately compromises the integrity and function of the fungal cell membrane.

This compound Derivatives: Research, including molecular docking studies, suggests that these compounds likely share a similar mechanism of action with fluconazole, inhibiting the same key enzyme, 14-α-sterol demethylase, in the ergosterol biosynthesis pathway[2]. The thiadiazole ring is considered a bioisostere of the triazole and imidazole rings found in azole antifungals. This structural similarity allows it to fit into the active site of the enzyme, blocking its function.

cluster_fluconazole Fluconazole cluster_thiadiazole This compound Derivative cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Fungal Cell Impact Fluconazole Fluconazole P450 Lanosterol 14-α-demethylase Fluconazole->P450 Inhibits Lanosterol Lanosterol Thiadiazole Thiadiazole Derivative P450_2 Lanosterol 14-α-demethylase Thiadiazole->P450_2 Inhibits Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Disruption Ergosterol Depletion & Toxic Sterol Accumulation Membrane Disrupted Cell Membrane Disruption->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Shared mechanism targeting ergosterol synthesis.

Experimental Protocols: Determining Antifungal Susceptibility

The following outlines a standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on established protocols.

1. Preparation of Antifungal Agents:

  • Stock solutions of the this compound derivatives and fluconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using a liquid medium appropriate for fungal growth (e.g., RPMI-1640). The final concentrations should span a clinically relevant range.

2. Inoculum Preparation:

  • Fungal strains are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 24-48 hours. The duration may vary depending on the fungal species being tested.

4. MIC Determination:

  • Following incubation, the plates are visually inspected or read using a spectrophotometer to assess fungal growth in each well.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth in the drug-free control well.

A Prepare serial dilutions of This compound derivative and Fluconazole in 96-well plate E Inoculate 96-well plate with fungal suspension A->E B Culture and suspend fungal strain in sterile saline C Adjust fungal suspension to 0.5 McFarland standard B->C D Dilute suspension to final inoculum concentration C->D D->E F Incubate plate at 35°C for 24-48 hours E->F G Visually or spectrophotometrically determine fungal growth F->G H Identify the Minimum Inhibitory Concentration (MIC) G->H

Workflow for MIC determination.

Conclusion

The available data strongly suggests that this compound derivatives represent a viable and potent class of antifungal compounds. Their ability to inhibit the growth of various Candida species and Aspergillus niger at concentrations comparable to fluconazole, coupled with a shared and well-understood mechanism of action, positions them as strong candidates for further preclinical and clinical development. The continued exploration of this chemical scaffold could lead to the development of new and effective therapies to address the growing challenge of antifungal resistance.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 5-phenyl-1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of derivatives with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The nature and position of substituents on the phenyl ring, as well as modifications to the 2-amino group, have profound effects on their cytotoxic properties.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines.

Compound IDR (Substitution on Phenyl Ring)R' (Substitution on 2-Amino Group)Cell LineIC50 / GI50 (µM)Reference
1 4-FN-benzylMDA-MB-231More potent than cisplatin[1]
2 4-NO2N-benzylMDA-MB-231More potent than cisplatin[1]
3 HN-(4-tolyl)MDA-MB-231More potent than cisplatin[1]
4 4-BrHMCF-7GI50: 24.0 - 46.8 µg/mL[1]
5 4-OHHMCF-7GI50: 24.0 - 46.8 µg/mL[1]
6 4-OCH3HMCF-7GI50: 24.0 - 46.8 µg/mL[1]
7 2-(benzenesulfonylmethyl)HLoVo2.44[2]
8 2-(benzenesulfonylmethyl)HMCF-723.29[2]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: The presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core is generally favorable for anticancer activity.[2] Electron-withdrawing groups, such as fluoro (F), nitro (NO2), and bromo (Br), on the phenyl ring tend to enhance cytotoxicity.[1] Oxygenated substituents like hydroxyl (-OH) and methoxy (-OCH3) have also been associated with moderate to good anticancer activity.[1]

  • Substitution on the 2-Amino Group: The introduction of an aromatic ring to the 2-amino group appears to promote anticancer activity.[1] For instance, N-benzyl and N-tolyl substitutions have shown significant inhibitory effects.[1]

Antimicrobial Activity

The this compound scaffold has also been extensively explored for its antimicrobial potential against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains.

Compound IDR (Substitution on Phenyl Ring)Bacterial/Fungal StrainMIC (µg/mL)Reference
9 4-FS. aureus20-28[3]
10 4-FB. subtilis20-28[3]
11 4-ClS. aureus20-28[3]
12 4-ClB. subtilis20-28[3]
13 Oxygenated substituentsA. niger32-42[3]
14 Oxygenated substituentsC. albicans32-42[3]

Key SAR Insights for Antimicrobial Activity:

  • Antibacterial Activity: The presence of halogens, such as fluorine and chlorine, on the phenyl ring at the 5-position of the thiadiazole moiety appears to increase antibacterial activity, particularly against Gram-positive bacteria.[3]

  • Antifungal Activity: Derivatives bearing oxygenated substituents on the phenyl ring have demonstrated significant antifungal activity.[3]

Experimental Protocols

Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines

A common method for the synthesis of these derivatives involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid.[4]

General Procedure:

  • A mixture of a 4-substituted benzoic acid and thiosemicarbazide is refluxed to yield the corresponding 4-substituted benzoyl thiosemicarbazide.

  • The resulting thiosemicarbazide is then treated with concentrated sulfuric acid, leading to dehydrocyclization and the formation of the 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine.

  • The product is typically purified by recrystallization.

In Vitro Anticancer Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to assess cell viability and proliferation.

Protocol:

  • Human breast cancer cell line (MCF-7) is used.

  • Cells are seeded in 96-well plates and incubated.

  • The synthesized compounds are added at various concentrations.

  • After a specified incubation period, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with Sulforhodamine B dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is measured using a microplate reader to determine the cell viability. The GI50 value, the concentration required to inhibit cell growth by 50%, is then calculated.[1]

Antimicrobial Susceptibility Testing (Disk Diffusion Technique)

The disk diffusion technique is a widely used method to determine the antimicrobial activity of compounds.

Protocol:

  • Bacterial (e.g., S. aureus, B. subtilis) and fungal (e.g., A. niger, C. albicans) strains are cultured on appropriate agar plates.

  • Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

  • The plates are incubated under suitable conditions for microbial growth.

  • The diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.

  • The minimum inhibitory concentration (MIC) is then determined, which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[3]

Visualizing Relationships and Workflows

SAR_Anticancer core This compound Core Scaffold substituents_phenyl Phenyl Ring Substituents (R) Electron-withdrawing groups (F, NO2, Br) Oxygenated groups (OH, OCH3) core:f1->substituents_phenyl substituents_amino 2-Amino Group Substituents (R') Aromatic rings (e.g., Benzyl, Tolyl) core:f1->substituents_amino activity Enhanced Anticancer Activity substituents_phenyl:p1->activity substituents_phenyl:p2->activity substituents_amino:p1->activity

Caption: Key structural modifications influencing the anticancer activity of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization anticancer Anticancer Assays (e.g., MTT, SRB) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis Quantitative Data Analysis anticancer->data_analysis antimicrobial->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization

Caption: A generalized experimental workflow for the structure-activity relationship (SAR) studies of novel compounds.

References

comparative analysis of different synthesis routes for 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for 5-Phenyl-1,3,4-thiadiazol-2-amine

The synthesis of this compound, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, can be achieved through various synthetic pathways. This guide provides a comparative analysis of the most common and effective routes for its preparation, offering researchers and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on key metrics such as reaction yield, duration, and the nature of reagents employed, supported by detailed experimental protocols.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for this compound is often a trade-off between yield, reaction time, and the harshness of the required reagents. The following table summarizes the quantitative data for the most frequently employed methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction TimeYield (%)
Route 1: From Benzoic Acid Benzoic acid, ThiosemicarbazideConc. H₂SO₄1.5 - 2 hours~91%
Benzoic acid, ThiosemicarbazidePOCl₃1 hour (heating) + 4 hours (reflux)91%[1]
Benzoic acid, ThiosemicarbazidePolyphosphate ester (PPE)10 hours64.4%[2]
Route 2: From Benzoyl Thiosemicarbazide 4-Phenyl-thiosemicarbazideConc. H₂SO₄5 hoursHigh
Route 3: Microwave-Assisted Synthesis p-Anisic acid, ThiosemicarbazideConc. H₂SO₄ in DMF4-5 minutes92%
p-Anisic acid, ThiosemicarbazidePOCl₃ in DMF5-6 minutes94%[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate their replication in a laboratory setting.

Route 1A: Synthesis from Benzoic Acid using Concentrated Sulfuric Acid

This method is a straightforward one-pot synthesis that offers a high yield in a relatively short reaction time.

Procedure:

  • A mixture of thiosemicarbazide (0.1 mol), benzoic acid (0.1 mol), and 5 ml of concentrated sulfuric acid in 50 ml of ethanol is prepared.[4]

  • The mixture is refluxed for 1.5 hours.[4]

  • After reflux, the reaction mixture is poured onto crushed ice.[4]

  • The solid that separates is filtered, washed with cold water, and recrystallized from ethanol to yield this compound.[4]

Route 1B: Synthesis from Benzoic Acid using Phosphorus Oxychloride

This route also provides a high yield and is a common alternative to using concentrated sulfuric acid.

Procedure:

  • To a mixture of benzoic acid (3.00 mmol) and POCl₃ (10 mL), stir for 20 minutes at room temperature.[1]

  • Add thiosemicarbazide (3.00 mmol) to the mixture and heat at 80-90 °C for one hour with stirring.[1]

  • Cool the reaction mixture in an ice bath and carefully add 40 mL of water.[1]

  • Reflux the resulting suspension for 4 hours.[1]

  • After cooling, basify the solution to a pH of 8 with a 50% sodium hydroxide solution and stir.[1]

  • The resulting precipitate is filtered, washed, and dried to give the final product.[1]

Route 2: Synthesis from Benzoyl Thiosemicarbazide

This two-step method involves the initial synthesis of a benzoyl thiosemicarbazide intermediate, which is then cyclized.

Step 1: Synthesis of 4-Phenyl-thiosemicarbazide

  • Thiosemicarbazide (0.015 mol) and a benzoic acid ester (0.01 mol) are dissolved in 50 mL of methanol by heating.[5]

  • The reaction mixture is refluxed for 8-10 hours.[5]

  • Ice-water is added to the resulting solution, and the separated solid is dried and recrystallized.[5]

Step 2: Cyclization to this compound

  • The 4-Phenyl-thiosemicarbazide (0.02 mol) is added portion-wise to 20 mL of concentrated sulfuric acid with shaking.[5]

  • The mixture is heated to between 60-70°C for 5 hours.[5]

  • The reaction mixture is then worked up as in Route 1A to isolate the product.

Synthesis Workflow

The following diagram illustrates the primary synthetic pathways leading to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Benzoic Acid E This compound A->E Route 1A: Conc. H₂SO₄ Route 1B: POCl₃ Route 1C: PPE B Thiosemicarbazide D Benzoyl Thiosemicarbazide B->D B->E C Benzoic Acid Ester C->D Reflux in Methanol D->E Route 2: Conc. H₂SO₄

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be readily achieved through several efficient methods. The direct, one-pot reaction of benzoic acid and thiosemicarbazide using either concentrated sulfuric acid or phosphorus oxychloride as a cyclizing agent offers high yields and relatively short reaction times, making them highly attractive for laboratory-scale synthesis.[1][4] Microwave-assisted methods present a significant acceleration of the reaction, providing an excellent option for rapid synthesis.[3] The choice of the optimal route will depend on the specific requirements of the research, including available equipment, desired yield, and tolerance for corrosive reagents.

References

Validating the Anticancer Mechanism of 5-Phenyl-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 5-Phenyl-1,3,4-thiadiazol-2-amine serves as a crucial pharmacophore for the development of novel anticancer agents. This guide provides a comparative analysis of its mechanism of action, supported by experimental data from closely related analogs, to elucidate its potential as an anticancer therapeutic. The primary anticancer mechanism of this class of compounds involves the induction of apoptosis and arrest of the cell cycle in cancer cells.

Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The cytotoxic potential of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a quantitative comparison of their potency. Much of the detailed mechanistic work has been performed on derivatives, which are used here to illustrate the likely mechanism of the parent compound.

CompoundCancer Cell LineIC50 (µM)Alternative CompoundCancer Cell LineIC50 (µM)
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e)MCF-7 (Breast)2.345-Fluorouracil (5-FU)MCF-7 (Breast)6.80 µg/mL
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i)MCF-7 (Breast)3.115-Fluorouracil (5-FU)HepG2 (Liver)4.80 µg/mL
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e)HepG2 (Liver)3.13DoxorubicinLoVo (Colon)Not Specified
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i)HepG2 (Liver)4.49CisplatinA-549 (Lung)Not Specified
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo (Colon)2.44---
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)MCF-7 (Breast)23.29---

Validation of Apoptosis Induction

A key mechanism by which 1,3,4-thiadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Experimental evidence from studies on potent derivatives of this compound demonstrates a significant increase in the ratio of pro-apoptotic to anti-apoptotic proteins and the activation of executioner caspases.

CompoundCell LineFold Increase in Bax/Bcl-2 RatioFold Increase in Caspase-9
Derivative 4eHepG2~2.5~3.0
Derivative 4iMCF-7~3.0~3.5
ControlHepG2/MCF-71.01.0
5-FluorouracilHepG2/MCF-7~1.5~2.0

Cell Cycle Arrest Analysis

Treatment of cancer cells with this compound derivatives has been shown to cause perturbations in the normal progression of the cell cycle, leading to an accumulation of cells in specific phases. This cell cycle arrest prevents cancer cell proliferation.

CompoundCell Line% Cells in G0/G1% Cells in S Phase% Cells in G2/M
ControlHepG252.31%34.52%13.17%
Derivative 4eHepG245.12%40.11%14.77%
ControlMCF-748.92%35.81%15.27%
Derivative 4iMCF-740.15%28.93%30.92%

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound and its analogs is mediated through the modulation of key signaling pathways that regulate cell survival and proliferation.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Drug Action cluster_2 Intrinsic Apoptosis Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Thiadiazole Derivative Thiadiazole Derivative Thiadiazole Derivative->Akt Inhibits Bcl-2 Bcl-2 Bad->Bcl-2 Inhibits Bax Bax Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: PI3K/Akt/mTOR and Apoptosis Signaling Pathways.

start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h for cell adherence start->incubate1 treat Treat with Thiadiazole Derivative (various concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read Absorbance at 570 nm add_dmso->read

Caption: MTT Assay Workflow for Cytotoxicity.

A Treat cells with Thiadiazole Derivative B Harvest and wash cells with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate for 15 min in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Apoptosis Detection by Annexin V/PI Staining.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

A Comparative Analysis of the Anticancer Potential: 5-Phenyl-1,3,4-thiadiazol-2-amine versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the anticancer activity of 5-Phenyl-1,3,4-thiadiazol-2-amine and the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies on the parent compound this compound against doxorubicin are limited, this analysis draws upon available data for the thiadiazole compound and its derivatives, alongside established data for doxorubicin, to offer a comprehensive perspective for research and development.

At a Glance: Comparative Anticancer Activity

The following tables summarize the available quantitative data for this compound derivatives and doxorubicin against various cancer cell lines. It is important to note that the inhibitory concentrations (IC50 and GI50) can vary between studies due to different experimental conditions, such as incubation times and assay methods.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

DerivativeCancer Cell LineIC50/GI50 (µM)Reference
5-(4-bromophenyl)-1,3,4-thiadiazol-2-amineMCF-7GI50: ~24.0 µg/mL[1]
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amineMCF-7GI50: ~35.5 µg/mL[1]
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amineMCF-7GI50: ~46.8 µg/mL[1]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7IC50: 23.29 µM (48h)[2]
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineMDA-MB-231More active than cisplatin[1]
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amineMDA-MB-231More active than cisplatin[1]
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amineMDA-MB-231More active than cisplatin[1]

Table 2: In Vitro Anticancer Activity of Doxorubicin

Cancer Cell LineIC50 (µM)Incubation TimeReference
MCF-72.50 ± 1.7624h[3]
HepG212.18 ± 1.8924h[3]
A549> 2024h[3]

Mechanisms of Anticancer Action

Doxorubicin:

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy with a multi-faceted mechanism of action. Its primary modes of inducing cancer cell death include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

This compound and its Derivatives:

While the precise signaling pathways for the parent compound are still under investigation, studies on its derivatives suggest that their anticancer effects are mediated through:

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, such as the G2/M or S phase, preventing cancer cell proliferation.[3]

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of these compounds.

G Experimental Workflow for Anticancer Activity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer Cell Lines (e.g., MCF-7, HepG2, A549) Cancer Cell Lines (e.g., MCF-7, HepG2, A549) Compound Treatment (this compound or Doxorubicin) Compound Treatment (this compound or Doxorubicin) Cancer Cell Lines (e.g., MCF-7, HepG2, A549)->Compound Treatment (this compound or Doxorubicin) MTT Assay (Cell Viability) MTT Assay (Cell Viability) Compound Treatment (this compound or Doxorubicin)->MTT Assay (Cell Viability) Apoptosis Assay (e.g., Annexin V/PI) Apoptosis Assay (e.g., Annexin V/PI) Compound Treatment (this compound or Doxorubicin)->Apoptosis Assay (e.g., Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment (this compound or Doxorubicin)->Cell Cycle Analysis (Flow Cytometry) IC50 Determination IC50 Determination MTT Assay (Cell Viability)->IC50 Determination Apoptosis & Cell Cycle Profiles Apoptosis & Cell Cycle Profiles Apoptosis Assay (e.g., Annexin V/PI)->Apoptosis & Cell Cycle Profiles Cell Cycle Analysis (Flow Cytometry)->Apoptosis & Cell Cycle Profiles

Workflow for assessing in vitro anticancer activity.

The proposed anticancer mechanism for this compound derivatives often involves the induction of apoptosis, a key process in eliminating cancerous cells. The diagram below illustrates a simplified apoptotic signaling pathway that could be modulated by these compounds.

G Potential Apoptotic Signaling Pathway This compound derivative This compound derivative Cellular Stress Cellular Stress This compound derivative->Cellular Stress Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) Cellular Stress->Pro-apoptotic proteins (Bax, Bak) activates Anti-apoptotic proteins (Bcl-2, Bcl-xL) Anti-apoptotic proteins (Bcl-2, Bcl-xL) Cellular Stress->Anti-apoptotic proteins (Bcl-2, Bcl-xL) inhibits Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic proteins (Bcl-2, Bcl-xL)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase activation Caspase activation Apoptosome formation->Caspase activation Apoptosis Apoptosis Caspase activation->Apoptosis

Simplified intrinsic apoptotic pathway.

Detailed Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The available data suggests that derivatives of this compound exhibit promising anticancer activity, in some cases comparable to or exceeding that of standard chemotherapeutic agents like cisplatin.[1] However, a direct quantitative comparison with doxorubicin for the parent compound is not yet established in the literature. Doxorubicin remains a potent and widely used anticancer drug, but its clinical utility is often limited by severe side effects.

The 1,3,4-thiadiazole scaffold represents a promising area for the development of novel anticancer agents. Further research is warranted to:

  • Determine the specific IC50 values of this compound against a broader range of cancer cell lines.

  • Elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.

  • Conduct in vivo studies to evaluate its efficacy and toxicity in animal models.

This comparative guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives as a viable alternative or adjunct to existing cancer therapies.

References

A Comparative Guide to the Biological Activities of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of biological assay results for a series of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives. The document summarizes key findings on their antimicrobial and anticancer activities, presenting a comparative analysis with standard therapeutic agents. Detailed experimental protocols and visual representations of experimental workflows and relevant signaling pathways are included to support further research and development in this area.

I. Comparative Analysis of Biological Activity

The this compound scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, most notably antimicrobial and anticancer properties.[1][2][3] This section presents a comparative summary of the quantitative biological assay data for various substituted analogues.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The antimicrobial efficacy is typically evaluated by measuring the zone of inhibition in disc diffusion assays.

Table 1: Comparative Antibacterial Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines

Compound IDSubstitution (R)S. aureus (Zone of Inhibition, mm)B. subtilis (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)Reference
4a -H19181514[1]
4b -Cl22211817[1]
4c -F23221918[1]
4f -OH18171412[1]
4g -OCH₃17161311[1]
Ciprofloxacin (Standard)25242221[1]

Note: The results indicate that compounds with electron-withdrawing groups, such as chloro (4b) and fluoro (4c), at the para position of the phenyl ring exhibit enhanced antibacterial activity compared to the unsubstituted parent compound (4a) and those with electron-donating groups.[1]

Table 2: Comparative Antifungal Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines

Compound IDSubstitution (R)A. niger (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)Reference
4a -H1614[1]
4f -OH2018[1]
4g -OCH₃1917[1]
Fluconazole (Standard)2422[1]

Note: In contrast to the antibacterial results, derivatives with hydroxyl (4f) and methoxy (4g) substituents demonstrated more potent antifungal activity, suggesting different structural requirements for optimal antifungal versus antibacterial effects.[1]

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity, with lower values indicating greater potency.

Table 3: Comparative Anticancer Activity (IC₅₀, µM) of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference
2g LoVo (Colon)2.44--[4]
2g MCF-7 (Breast)23.29--[4]
4y A549 (Lung)34.0Cisplatin-[5]
4y MCF-7 (Breast)84.0Cisplatin-[5]
Derivative 1 A549 (Lung)1.62--[6]
Derivative 2 A549 (Lung)2.53--[6]
Derivative 3 A549 (Lung)2.62--[6]
5a MCF-7 (Breast)24.79 µg/mL5-Fluorouracil8.40 µg/mL[7]
4c HepG2 (Liver)3.13 µg/mL5-Fluorouracil8.40 µg/mL[7]

Note: The anticancer activity of these derivatives is highly dependent on the specific substitutions on the thiadiazole scaffold and the cancer cell line being tested. Some derivatives have shown promising activity, with IC₅₀ values in the low micromolar range.[4][5][6][7]

II. Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing: Paper Disc Diffusion Method

The paper disc diffusion method is a widely used qualitative and semi-quantitative technique to assess the antimicrobial activity of chemical compounds.[8][9][10][11]

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized by autoclaving, and poured into sterile Petri dishes to a uniform depth of 4 mm. The agar is allowed to solidify on a level surface.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending a few colonies from a pure, overnight culture in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly swabbed in three directions to ensure confluent growth. The plate is allowed to dry for 3-5 minutes.

  • Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are allowed to dry in a sterile environment. Using sterile forceps, the impregnated discs, along with a standard antibiotic disc (positive control) and a solvent-only disc (negative control), are placed on the inoculated agar surface, ensuring firm contact.

  • Incubation: The plates are incubated in an inverted position at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disc where no microbial growth is observed) is measured in millimeters (mm).

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[5][12][13][14]

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A set of wells with medium and DMSO serves as the vehicle control, and wells with untreated cells serve as the negative control. The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

III. Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and potential mechanisms of action.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of This compound Derivatives purification Purification and Characterization (NMR, IR, MS) synthesis->purification antimicrobial Antimicrobial Assays (Disc Diffusion) purification->antimicrobial anticancer Anticancer Assays (MTT Assay) purification->anticancer antimicrobial_data Measure Zone of Inhibition (mm) antimicrobial->antimicrobial_data anticancer_data Calculate IC50 Values (µM) anticancer->anticancer_data comparison Comparative Analysis antimicrobial_data->comparison anticancer_data->comparison

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Anticancer Signaling Pathways

Certain 1,3,4-thiadiazole derivatives have been shown to inhibit Abl kinase, a key enzyme in the development of some leukemias.[15][16][17][18][19]

abl_kinase_pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects BCR_ABL BCR-Abl (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Thiadiazole This compound Derivative Thiadiazole->BCR_ABL Inhibition Proliferation Cell Proliferation STAT5->Proliferation Survival Inhibition of Apoptosis PI3K_Akt->Survival RAS_MAPK->Proliferation

Caption: Simplified diagram of the BCR-Abl signaling pathway and its inhibition by a 1,3,4-thiadiazole derivative.

Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer.[20][21][22][23][24]

aromatase_pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Tumor_Growth Tumor Cell Growth and Proliferation ER->Tumor_Growth Thiadiazole This compound Derivative Thiadiazole->Aromatase Inhibition

Caption: Mechanism of aromatase inhibition in estrogen-dependent breast cancer by a 1,3,4-thiadiazole derivative.

References

A Comparative Spectroscopic Analysis of 5-Phenyl-1,3,4-thiadiazol-2-amine from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical research, the purity and structural integrity of starting materials are paramount. 5-Phenyl-1,3,4-thiadiazol-2-amine is a crucial scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The reliability of experimental outcomes and the success of drug discovery campaigns are directly dependent on the quality of this precursor. This guide provides a comprehensive spectroscopic comparison of this compound sourced from three hypothetical major suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The objective is to equip researchers with the necessary data and protocols to critically evaluate the quality of this compound from different sources.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from the analysis of this compound from each supplier.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Supplier Chemical Shift (δ) ppm Observations
Supplier A 7.98-8.00 (m, 2H, Ar-H), 7.45-7.55 (m, 3H, Ar-H), 7.35 (s, 2H, NH₂)Sharp peaks, baseline resolution.
Supplier B 7.97-7.99 (m, 2H, Ar-H), 7.44-7.54 (m, 3H, Ar-H), 7.34 (s, 2H, NH₂)Minor peak at 2.5 ppm (DMSO).
Supplier C 7.98-8.01 (m, 2H, Ar-H), 7.45-7.56 (m, 3H, Ar-H), 7.36 (s, 2H, NH₂)Broad water peak around 3.3 ppm.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Supplier Chemical Shift (δ) ppm Observations
Supplier A 168.1, 156.3, 130.8, 129.2, 126.0Clean spectrum, all expected peaks present.
Supplier B 168.1, 156.3, 130.8, 129.2, 126.0Small unassigned peak at ~40 ppm.
Supplier C 168.1, 156.3, 130.8, 129.2, 126.0No significant impurities detected.

Table 3: FT-IR Data (KBr Pellet)

Supplier Key Peaks (cm⁻¹) Observations
Supplier A 3311 (N-H stretch), 1636 (C=N stretch), 1507 (aromatic C=C stretch)Sharp, well-defined peaks.
Supplier B 3310 (N-H stretch), 1635 (C=N stretch), 1508 (aromatic C=C stretch)Consistent with reference spectra.
Supplier C 3312 (N-H stretch), 1637 (C=N stretch), 1506 (aromatic C=C stretch)Broader N-H stretch, may indicate moisture.

Table 4: Mass Spectrometry Data (ESI+)

Supplier m/z [M+H]⁺ Observations
Supplier A 178.05Major peak corresponds to the protonated molecule.
Supplier B 178.05Minor peak at m/z 192.07, potential impurity.
Supplier C 178.05Clean spectrum, minimal fragmentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Sample Preparation: Approximately 10 mg of the this compound sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: All spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: A small amount of the sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum was baseline corrected and the peaks were identified.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 70 V

    • Mass Range: m/z 50-500

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak was determined.

Visualized Workflows

The following diagrams illustrate the logical flow of the comparative analysis.

workflow cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Comparison cluster_3 Conclusion Sample_A Supplier A Sample NMR NMR (¹H & ¹³C) Sample_A->NMR IR FT-IR Sample_A->IR MS Mass Spectrometry Sample_A->MS Sample_B Supplier B Sample Sample_B->NMR Sample_B->IR Sample_B->MS Sample_C Supplier C Sample Sample_C->NMR Sample_C->IR Sample_C->MS Compare_Data Comparative Analysis of Spectra NMR->Compare_Data IR->Compare_Data MS->Compare_Data Purity_Assessment Purity & Structural Integrity Assessment Compare_Data->Purity_Assessment

Caption: Experimental workflow for comparative spectroscopic analysis.

decision_pathway Start Obtain Spectroscopic Data Check_NMR ¹H & ¹³C NMR Spectra Match Reference? Start->Check_NMR Check_IR FT-IR Spectrum Matches Functional Groups? Check_NMR->Check_IR Yes Fail Compound Fails Quality Control Check_NMR->Fail No Check_MS Mass Spectrum Shows Correct [M+H]⁺? Check_IR->Check_MS Yes Check_IR->Fail No Identify_Impurities Identify & Quantify Impurities Check_MS->Identify_Impurities Yes Check_MS->Fail No Acceptable_Purity Purity Acceptable? Identify_Impurities->Acceptable_Purity Pass Compound Identity and Purity Verified Acceptable_Purity->Pass Yes Acceptable_Purity->Fail No

Caption: Logical pathway for compound identification and purity assessment.

Analysis and Recommendations

Based on the spectroscopic data, the this compound from Supplier A appears to be of the highest purity. The NMR, IR, and MS data are all consistent with the expected structure and show no significant impurities.

The sample from Supplier B shows a minor unassigned peak in the ¹³C NMR and a potential impurity in the mass spectrum. While the main component is correct, these minor impurities could potentially interfere with sensitive downstream applications.

The material from Supplier C exhibits a broad water peak in the ¹H NMR and a broader N-H stretch in the IR spectrum, suggesting the presence of moisture. While structurally correct, the presence of water may affect reaction stoichiometry and long-term stability.

References

A Comparative Evaluation of the Therapeutic Index of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives Versus Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. This guide provides a comparative analysis of the therapeutic index of derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in drug development. Due to the limited availability of in vivo data for this compound, this guide will utilize the in vitro selectivity index (SI) as a key metric for comparison. The SI is calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 in normal cells / IC50 in cancer cells), providing a valuable preclinical indicator of a compound's therapeutic window.

Executive Summary

Derivatives of this compound have demonstrated promising anticancer activity against a range of cancer cell lines, including those of the breast, lung, and colon. Notably, certain derivatives have exhibited a high degree of selectivity, showing significantly lower toxicity to normal cells compared to cancerous ones. This suggests a potentially wider therapeutic window compared to some established chemotherapeutic drugs, which are often limited by their narrow therapeutic indices and severe side effects. This guide presents a compilation of available preclinical data to facilitate a comparative assessment.

Data Presentation: In Vitro Cytotoxicity and Selectivity Index

The following tables summarize the available in vitro cytotoxicity data (IC50 values) for this compound derivatives and established anticancer drugs against various cancer and normal cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamideMCF-7Breast5.36 µg/mL[1]
HepG2Liver3.13 µg/mL[1]
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamideMCF-7Breast2.32 µg/mL[1]
HepG2Liver6.51 µg/mL[1]
5-Phenyl-4,5-dihydro-1,3,4-thiadiazole analogue (2h)SK-MEL-2Skin4.27 µg/mL[2]
HCT15Colon8.25 µg/mL[2]
A549Lung9.40 µg/mL[2]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVoColon2.44[3][4]
MCF-7Breast23.29[3][4]

Table 2: Cytotoxicity in Normal Cells and Selectivity Index of this compound Derivatives

DerivativeNormal Cell LineIC50 (µM)Cancer Cell LineSelectivity Index (SI)Reference
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamideVero (Monkey Kidney)154.30 µg/mLMCF-728.8[1]
HepG249.3[1]
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamideVero (Monkey Kidney)85.29 µg/mLMCF-736.8[1]
HepG213.1[1]

Table 3: In Vivo Toxicity of Established Anticancer Drugs in Mice

DrugAdministration RouteLD50 (mg/kg)Reference
DoxorubicinIntraperitoneal4.6[5]
Intravenous12.5[5]
CisplatinNot specified13[6]
Paclitaxel (Taxol®)Not specified31.3 - 34.8[7][8]

Note: A direct comparison of the therapeutic index is challenging due to the lack of publicly available in vivo efficacy (ED50) and toxicity (LD50) data for this compound. The Selectivity Index (SI) from in vitro studies is therefore used as a key comparative metric for safety.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer and normal cell lines

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound derivatives, Doxorubicin, Cisplatin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compounds is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a compound in an animal model.

Materials:

  • Healthy, adult mice of a specific strain (e.g., BALB/c or C57BL/6)

  • Test compounds

  • Appropriate vehicle for administration

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dose Groups: Animals are randomly assigned to several dose groups, including a control group receiving the vehicle only. A range of doses is selected based on preliminary toxicity data.

  • Compound Administration: The test compound is administered to the animals via a specific route (e.g., intraperitoneal or intravenous injection).

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Collection: The number of mortalities in each dose group is recorded.

  • LD50 Calculation: The LD50 value is calculated using statistical methods such as the Probit analysis or the Reed-Muench method.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the antitumor efficacy of a compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Test compounds and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment group according to a specific dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. The effective dose 50 (ED50), the dose that causes a 50% reduction in tumor growth, can be determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for Determining Therapeutic Index

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_vitro_cancer Cytotoxicity Assay (Cancer Cell Lines) ic50_cancer Determine IC50 (Cancer) in_vitro_cancer->ic50_cancer in_vitro_normal Cytotoxicity Assay (Normal Cell Lines) ic50_normal Determine IC50 (Normal) in_vitro_normal->ic50_normal si_calc Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) ic50_cancer->si_calc ic50_normal->si_calc ti_calc Calculate Therapeutic Index (TI) TI = LD50 / ED50 si_calc->ti_calc Informs in_vivo_toxicity Toxicity Study (e.g., in mice) ld50 Determine LD50 in_vivo_toxicity->ld50 in_vivo_efficacy Efficacy Study (e.g., Xenograft Model) ed50 Determine ED50 in_vivo_efficacy->ed50 ld50->ti_calc ed50->ti_calc

Caption: Workflow for determining the in vitro Selectivity Index and in vivo Therapeutic Index.

Simplified Signaling Pathway for this compound Derivatives Induced Apoptosis

G compound This compound Derivative bcl2 Bcl-2 compound->bcl2 Inhibition bax Bax compound->bax Activation caspase9 Caspase-9 bcl2->caspase9 Inhibition bax->caspase9 Activation apoptosis Apoptosis caspase9->apoptosis Execution

Caption: Postulated apoptotic pathway initiated by this compound derivatives.[9]

Simplified Signaling Pathway for Doxorubicin

G dox Doxorubicin dna DNA Intercalation dox->dna topo2 Topoisomerase II Inhibition dox->topo2 ros Reactive Oxygen Species (ROS) Generation dox->ros damage DNA Damage dna->damage topo2->damage ros->damage apoptosis Apoptosis damage->apoptosis

Caption: Mechanism of action of Doxorubicin leading to apoptosis.

Simplified Signaling Pathway for Cisplatin

G cis Cisplatin dna_adducts DNA Adducts (Cross-linking) cis->dna_adducts dna_repair Inhibition of DNA Replication & Repair dna_adducts->dna_repair apoptosis Apoptosis dna_repair->apoptosis

Caption: Cisplatin's mechanism of action involving DNA damage.

Simplified Signaling Pathway for Paclitaxel

G pac Paclitaxel microtubules Microtubule Stabilization pac->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Paclitaxel's mechanism of action leading to mitotic arrest and apoptosis.

Conclusion

The available in vitro data suggests that derivatives of this compound hold significant promise as selective anticancer agents. The high selectivity indices observed for some derivatives indicate a favorable safety profile compared to established chemotherapeutic drugs. However, the absence of comprehensive in vivo efficacy and toxicity data for this compound and its direct analogues necessitates further investigation to establish a definitive therapeutic index. The presented experimental protocols and comparative data serve as a valuable resource for guiding future preclinical and clinical development of this promising class of compounds. Further studies focusing on in vivo models are critical to fully elucidate the therapeutic potential of this compound derivatives and their standing in comparison to current cancer therapies.

References

comparative docking studies of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

This guide provides a comparative analysis of molecular docking studies performed on various derivatives of this compound. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds with different biological targets. The information is compiled from recent studies and presented with supporting data and detailed experimental protocols.

Overview of this compound Derivatives

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known to be a part of various compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3]. Derivatives of this compound are of particular interest due to their potential as targeted therapeutic agents. Molecular docking studies are crucial in elucidating the binding modes of these derivatives to specific protein targets, thereby guiding the design of more potent and selective inhibitors.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different this compound derivatives against several protein targets.

Table 1: Docking Scores and Binding Energies of 1,3,4-Thiadiazole Derivatives against Various Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
L3 *ADP-sugar pyrophosphatase (NUDT5)-8.9-31.5 (MM-GBSA)Not Specified[4][5]
4a Mushroom TyrosinaseNot SpecifiedNot SpecifiedNot Specified[6]
4h EGFR TKNot SpecifiedNot SpecifiedNot Specified[1]
8d Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
20b Dihydrofolate reductase (DHFR)Not Specified-1.6Not Specified[3]
2g Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]

Note: L3 is 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, a derivative of 1,3,4-thiadiazole.

Table 2: In Vitro Anticancer Activity (IC50) of Selected 1,3,4-Thiadiazole Derivatives

Compound IDCell LineIC50 (µM)Reference
4a HT-1080 (Fibrosarcoma)11.18 ± 0.69[6]
MCF-7 (Breast Carcinoma)12.38 ± 0.63[6]
4h HTC-116 (Human Colon Carcinoma)2.03 ± 0.72[1]
HepG-2 (Hepatocellular Carcinoma)2.17 ± 0.83[1]
8d MCF-7 (Breast Carcinoma)2.98[7]
A549 (Human Lung Carcinoma)2.85[7]
HepG-2 (Hepatocellular Carcinoma)2.53[7]
20b HepG-2 (Hepatocellular Carcinoma)4.37 ± 0.7[3]
A-549 (Human Lung Carcinoma)8.03 ± 0.5[3]
2g LoVo (Colon Adenocarcinoma)2.44[8]
MCF-7 (Breast Carcinoma)23.29[8]

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited molecular docking studies.

Software and Algorithms

A variety of software can be utilized for molecular docking studies. The docking studies referenced often employ packages like Vlife MDS[9] or MOE (Molecular Operating Environment)[3]. These programs typically use algorithms that explore the conformational space of the ligand within the binding site of the receptor and score the different poses based on a scoring function that estimates the binding affinity.

Ligand Preparation

The 3D structures of the this compound derivatives are typically built using a molecular builder interface. The structures are then optimized to their lowest energy conformation using a force field such as MMFF94x. This process involves geometry optimization and energy minimization to ensure that the ligand structure is in a stable and realistic conformation before docking.

Receptor Preparation

The crystal structure of the target protein is retrieved from a protein database like the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes. The binding site is then defined, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking Simulation

The prepared ligands are docked into the defined binding site of the prepared receptor. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site. Each of these poses is then scored based on the calculated binding energy. The pose with the lowest binding energy is typically considered the most likely binding mode.

Analysis of Docking Results

The results of the docking simulation are analyzed to understand the binding interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The docking scores and binding energies are used to rank the different derivatives and to compare their potential efficacy.

Visualizations

The following diagrams illustrate the typical workflow of a comparative molecular docking study and a generalized signaling pathway that could be targeted by these derivatives.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis Phase Ligand Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (Ligand placed in Receptor Binding Site) Ligand->Docking Receptor Receptor Preparation (PDB Structure, Remove Water, Add Hydrogens) Receptor->Docking Scoring Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: Workflow of a Comparative Molecular Docking Study.

G cluster_0 Intracellular Signaling Cascade Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular_Signal->Receptor P1 Downstream Signaling Protein 1 Receptor->P1 Phosphorylation Thiadiazole This compound Derivative Thiadiazole->Receptor Inhibition P2 Downstream Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Cellular_Response Cellular Response (e.g., Proliferation, Survival) TF->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway Inhibition.

References

Safety Operating Guide

Proper Disposal of 5-Phenyl-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-Phenyl-1,3,4-thiadiazol-2-amine as a hazardous chemical waste.[1][2][3] Segregate from other waste streams and dispose of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4] Never dispose of this chemical down the drain or in regular trash.[2][4]

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance. All handling and disposal operations must be conducted with the assumption that it is harmful.

Known Hazards:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][4]

  • Body Protection: A laboratory coat is mandatory to prevent skin exposure.[1][4]

The following table summarizes key data for this compound.

ParameterValue
Chemical Name This compound
CAS Number 2002-03-1
Molecular Formula C₈H₇N₃S
Molecular Weight 177.23 g/mol [3]
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[3]
Signal Word Warning[2]

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe segregation, containment, and disposal of waste containing this compound.

Proper waste segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder.

    • Include materials grossly contaminated with the solid chemical, such as weighing paper, contaminated gloves, and paper towels.

    • Place these materials in a designated hazardous solid waste container.[4]

  • Liquid Waste:

    • Collect any solutions containing dissolved this compound.

    • This waste stream must be kept separate from non-halogenated and other incompatible liquid wastes.

    • Use a dedicated, sealed, and clearly labeled hazardous liquid waste container.[4]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4]

All hazardous waste must be stored in appropriate containers within a designated Satellite Accumulation Area (SAA).[1]

  • Container Requirements:

    • Use containers that are in good condition and chemically compatible with the waste.[4]

    • Keep containers securely closed except when adding waste.[1][2]

  • Labeling:

    • Immediately label all waste containers with the words "Hazardous Waste".[1]

    • Clearly write the full chemical name: "this compound".

    • List all constituents of a mixture, including percentages or volumes.[1]

    • Indicate the primary hazards (e.g., "Irritant," "Toxic").[1]

Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_ID Identify Waste Type PPE->Waste_ID Solid_Waste Solid Waste (Unused chemical, contaminated paper) Waste_ID->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing the chemical) Waste_ID->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps (Needles, broken glass) Waste_ID->Sharps_Waste Sharps Solid_Container Place in Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Place in Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Place in Labeled Sharps Container Sharps_Waste->Sharps_Container Storage Store in Designated Satellite Accumulation Area (SAA) Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Arrange for Pickup by EHS or Licensed Contractor Storage->Disposal

Caption: Disposal workflow for this compound.

In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and contamination.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into the designated hazardous solid waste container.[4]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[4][5]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.[5]

    • Wipe down surfaces with soap and water, ensuring that all cleaning materials (e.g., paper towels, wipes) are disposed of as hazardous solid waste.[5]

    • For equipment, follow the manufacturer's guidelines for cleaning. Rinsate may need to be collected as hazardous liquid waste.[3]

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Evacuate if Necessary Start->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Waste_Container Place in Hazardous Solid Waste Container Collect->Waste_Container Decontaminate Decontaminate Spill Area (Soap & Water) Waste_Container->Decontaminate Collect_Decon Collect Decontamination Waste as Hazardous Waste Decontaminate->Collect_Decon End Spill Cleanup Complete Collect_Decon->End

Caption: Spill response and decontamination workflow.

Final Disposal Procedure

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Institutional EHS Office: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[4]

  • Licensed Contractor: If your institution does not have an EHS office, a licensed hazardous waste disposal contractor must be used.

  • Documentation: Ensure all required paperwork is completed for the waste pickup, accurately describing the contents of each container.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to both individuals and the environment.

References

Essential Safety and Operational Guide for Handling 5-Phenyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 5-Phenyl-1,3,4-thiadiazol-2-amine (CAS No. 2002-03-1). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

The signal word for this chemical is "Warning" .[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles or face shield.Chemical-resistant gloves (e.g., nitrile).NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][3]Lab coat.
Solution Preparation and Handling Chemical safety goggles or a face shield.[4]Chemical-resistant gloves (e.g., nitrile).Use only in a well-ventilated area or under a chemical fume hood.[1][4]Lab coat.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Full-face respirator with appropriate cartridges.Chemical-resistant apron or suit over a lab coat.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).Use in a well-ventilated area.Lab coat.

Experimental Protocols: Safe Handling and Disposal

Handling and Storage Procedures

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust or vapors.[1][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[5] Do not breathe dust.[6]

  • Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

  • Grounding: Take precautionary measures against static discharge.

Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][4][6]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[4][7]

  • Labeling: Ensure all containers are clearly and accurately labeled.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[4][8][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[4][5][7]
Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid spills, sweep up the material and place it into a suitable container for disposal.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[5][10]

  • Clean: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Decontaminate: Decontaminate all equipment used in the cleanup process.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect unused chemical and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Collect solutions containing the chemical in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.[5][10]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[10]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6][10]

Visual Workflow: Chemical Spill Response

The following diagram illustrates the procedural flow for responding to a chemical spill of this compound.

G spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use inert absorbent for liquids) ppe->contain cleanup Clean Spill Area contain->cleanup decontaminate Decontaminate Equipment & Surfaces cleanup->decontaminate dispose Package & Label Waste decontaminate->dispose report Report to EHS dispose->report end_node Spill Response Complete report->end_node

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

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5-Phenyl-1,3,4-thiadiazol-2-amine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.